molecular formula C4H9NO3 B7810080 N-Methoxy-L-alanine

N-Methoxy-L-alanine

Cat. No.: B7810080
M. Wt: 119.12 g/mol
InChI Key: RBGBQMOBKHHECH-VKHMYHEASA-N
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Description

N-Methoxy-L-alanine is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methoxy-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methoxy-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(methoxyamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-3(4(6)7)5-8-2/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGBQMOBKHHECH-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Methoxy-L-alanine: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of N-Alkoxy Amino Acids in Chemical Biology

N-substituted amino acids represent a pivotal class of molecules in medicinal chemistry and drug discovery. The strategic modification of the alpha-amino group can profoundly influence the physicochemical and biological properties of peptides and small molecule therapeutics. Among these modifications, N-alkoxylation, and specifically N-methoxylation, offers a unique avenue to explore novel chemical space. This guide focuses on N-Methoxy-L-alanine, a non-proteinogenic amino acid that, while not extensively documented in mainstream chemical literature, holds significant potential as a building block in the synthesis of innovative pharmaceuticals. By leveraging our understanding of analogous N-substituted amino acids and relevant synthetic methodologies, this document provides a comprehensive technical overview of its theoretical properties, a plausible synthetic pathway, and its potential applications.

Chemical Structure and Core Identifiers

N-Methoxy-L-alanine is a derivative of the naturally occurring amino acid L-alanine, where a methoxy group (-OCH3) is attached to the nitrogen atom of the amino group. This substitution introduces a unique set of electronic and steric properties.

Key Chemical Identifiers (Theoretical)

IdentifierValue
IUPAC Name (2S)-2-(methoxyamino)propanoic acid
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
Canonical SMILES CC(C(=O)O)NOC
InChI Key (Predicted)
CAS Number Not assigned

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// Atom nodes N [label="N", pos="0,0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C_alpha [label="Cα", pos="1,0!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#F1F3F4"]; C_beta [label="Cβ", pos="2,0.866!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#F1F3F4"]; C_carboxyl [label="C", pos="1.5,-1!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#F1F3F4"]; O1_carboxyl [label="O", pos="1,-1.866!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O2_hydroxyl [label="OH", pos="2.5,-1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O_methoxy [label="O", pos="-1,1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; C_methoxy [label="C", pos="-2,0.5!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#F1F3F4"];

// Bonds N -- C_alpha [label=""]; C_alpha -- C_beta [label=""]; C_alpha -- C_carboxyl [label=""]; C_carboxyl -- O1_carboxyl [label="", style=double]; C_carboxyl -- O2_hydroxyl [label=""]; N -- O_methoxy [label=""]; O_methoxy -- C_methoxy [label=""];

// Hydrogens (implicit) H_alpha [label="H", pos="0.5, -0.866!", shape=none, fontcolor="#5F6368"]; C_alpha -- H_alpha [style=dashed, color="#5F6368"]; }

Caption: Chemical structure of N-Methoxy-L-alanine.

Physicochemical Properties: A Comparative Analysis

The introduction of an N-methoxy group is anticipated to alter the physicochemical properties of L-alanine significantly. The following table provides a comparative summary of the predicted properties of N-Methoxy-L-alanine against the known properties of L-alanine.[1][2][3]

PropertyL-AlanineN-Methoxy-L-alanine (Predicted)Rationale for Prediction
Molecular Weight ( g/mol ) 89.09119.12Addition of a methoxy group (CH2O).
pKa (Carboxyl) ~2.34Slightly higherThe electron-donating nature of the methoxy group may slightly increase the basicity of the carboxylate.
pKa (Amino) ~9.87LowerThe electronegative oxygen of the methoxy group will withdraw electron density from the nitrogen, reducing its basicity.
Isoelectric Point (pI) ~6.11LowerA decrease in the amino pKa will shift the pI to a lower value.
LogP -2.85HigherThe addition of a methyl group increases lipophilicity.
Solubility in Water HighModerately highWhile more lipophilic, the presence of the polar methoxy group and the zwitterionic character should maintain considerable water solubility.
Appearance White crystalline powderLikely a white to off-white solid

Synthesis of N-Methoxy-L-alanine: A Proposed Experimental Protocol

Overall Synthetic Scheme:
  • Protection of the Carboxylic Acid: The carboxylic acid group of L-alanine is first protected, typically as an ester, to prevent its reaction in the subsequent N-alkoxylation step.

  • N-Methoxylation: The protected L-alanine is then reacted with a methoxylating agent to introduce the N-methoxy group.

  • Deprotection: The protecting group is removed to yield the final product, N-Methoxy-L-alanine.

Synthesis_Workflow start L-Alanine step1 Esterification (e.g., SOCl2, Methanol) start->step1 intermediate1 L-Alanine methyl ester step1->intermediate1 step2 N-Methoxylation (e.g., Methoxyamine) intermediate1->step2 intermediate2 N-Methoxy-L-alanine methyl ester step2->intermediate2 step3 Hydrolysis (e.g., LiOH) intermediate2->step3 product N-Methoxy-L-alanine step3->product

Caption: Proposed synthetic workflow for N-Methoxy-L-alanine.

Step-by-Step Methodology:

Step 1: Synthesis of L-Alanine Methyl Ester Hydrochloride

  • Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions at this site during N-methoxylation. The use of thionyl chloride and methanol is a classic and efficient method for this transformation.

  • Procedure:

    • Suspend L-alanine (1.0 eq) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain the crude L-alanine methyl ester hydrochloride as a white solid.

Step 2: N-Methoxylation of L-Alanine Methyl Ester

  • Rationale: This step involves the nucleophilic substitution of a suitable leaving group on a methoxylating agent by the amino group of the L-alanine methyl ester. Methoxyamine can serve as the source of the methoxyamino group.

  • Procedure:

    • Dissolve L-alanine methyl ester hydrochloride (1.0 eq) and methoxyamine hydrochloride (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salts and facilitate the reaction.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methoxy-L-alanine methyl ester.

Step 3: Hydrolysis of N-Methoxy-L-alanine Methyl Ester

  • Rationale: The final step is the deprotection of the methyl ester to yield the free carboxylic acid. Saponification with a mild base like lithium hydroxide is a common and effective method that minimizes the risk of racemization.

  • Procedure:

    • Dissolve the crude N-Methoxy-L-alanine methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Cool the solution to 0 °C and add lithium hydroxide (1.5 eq).

    • Stir the reaction at 0 °C to room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, acidify the mixture to pH ~3-4 with 1N HCl.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Methoxy-L-alanine.

Purification and Characterization:

  • The final product can be purified by techniques such as column chromatography or recrystallization.

  • Characterization should be performed using:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the methoxy group.

    • Mass Spectrometry: To verify the molecular weight.

    • FTIR Spectroscopy: To identify the characteristic functional groups.

Potential Applications and Biological Significance

While direct biological studies on N-Methoxy-L-alanine are scarce, its potential applications can be inferred from related compounds.

  • Peptide and Peptidomimetic Synthesis: The incorporation of N-Methoxy-L-alanine into peptide backbones could impart novel properties. The N-methoxy group may influence the conformational preferences of the peptide chain, potentially leading to enhanced biological activity or stability. It could also serve as a unique building block in the design of peptidomimetics.[4]

  • Drug Discovery and Development: As a modified amino acid, N-Methoxy-L-alanine can be used as a scaffold in the synthesis of small molecule drugs. The methoxyamino moiety could participate in unique binding interactions with biological targets. Methoxyamine itself has been investigated for its role in inhibiting base excision repair in DNA, suggesting that derivatives like N-Methoxy-L-alanine could be explored in the context of cancer therapeutics.[5][6]

  • Bioconjugation and Chemical Biology: The unique reactivity of the N-methoxyamino group could be exploited in bioconjugation strategies, allowing for the site-specific modification of proteins or other biomolecules.[4]

Safety and Handling

As with any laboratory chemical, N-Methoxy-L-alanine should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.

Conclusion

N-Methoxy-L-alanine represents an intriguing yet underexplored molecule with the potential to contribute to advancements in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its theoretical structure and properties, a plausible and detailed synthetic route, and an outlook on its potential applications. As research into novel amino acid derivatives continues to expand, compounds like N-Methoxy-L-alanine may emerge as valuable tools for the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4113, O-Methylhydroxylamine. [Link]

  • ResearchGate. Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. [Link]

  • Wikipedia. Methoxyamine. [Link]

  • MDPI. One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. [Link]

  • Pharmaffiliates. Exploring L-Alanine Applications: From Food Enhancement to Pharma Intermediates. [Link]

  • Wikipedia. Penicillin. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13048344, N-carbomethoxy-L-alanine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14232, N,O-Dimethylhydroxylamine. [Link]

  • PubMed. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. [Link]

  • Monash University. Synthesis of N-Alkyl Amino Acids. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6364642, N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(9H-Fluoren-9-ylmethoxy_carbonyl-L-alanine]([Link]

  • Royal Society of Chemistry. Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. [Link]

  • Wikipedia. Alanine. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook: Methanamine, N-methoxy-. [Link]

  • YouTube. Lec11 - Synthesis of Amino Acids. [Link]

  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

  • Cheméo. Chemical Properties of Methanamine, N-methoxy- (CAS 1117-97-1). [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook: Alanine. [Link]

  • Cheméo. Chemical & Physical Properties of Alanine (CAS 56-41-7). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 521874, O-Methylhydroxylamine hydrochloride. [Link]

  • ChemBK. N-methoxymethylamine. [Link]

Sources

N-Methoxy-L-alanine: Technical Guide & Synthesis Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methoxy-L-alanine represents a specialized class of N-alkoxy amino acids utilized primarily in the design of peptidomimetics to constrain backbone conformation and alter hydrogen bonding networks. Unlike its carbamate analog (N-Methoxycarbonyl-L-alanine or Moc-Ala-OH), the N-methoxy amine derivative is rarely isolated as a stable free acid in commercial catalogs due to its specific reactivity profile. This guide delineates the chemical identity, synthesis pathways, and critical distinction between the N-alkoxy amine and the N-methoxycarbonyl protecting group, providing researchers with actionable protocols for de novo synthesis and application in peptide backbone modification.

Part 1: Chemical Identity & Disambiguation[1]

The Core Distinction

A critical nomenclature overlap exists in chemical catalogs. Researchers must distinguish between the N-alkoxy amine (the structural modifier) and the Carbamate (the protecting group).

FeatureTarget Compound: N-Methoxy-L-alanine Common Analog: N-Methoxycarbonyl-L-alanine
Structure


Class N-Alkoxy Amino AcidCarbamate Protected Amino Acid (Moc-Ala)
Function Peptidomimetic backbone modifier (H-bond acceptor)N-terminal Protecting Group (Acid/Base stable)
CAS No. Not Indexed as Free Acid (See Derivatives below)59190-99-7
Availability Custom Synthesis / In Situ GenerationWidely Available (Sigma, Enamine, etc.)
Chemical Data (N-Methoxy-L-alanine)[2]
  • IUPAC Name: (2S)-2-(methoxyamino)propanoic acid[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 119.12 g/mol

  • Key Derivatives (for identification):

    • N-(2,6-Dimethylphenyl)-N-methoxyalanine methyl ester (CAS: 123298-28-2) – Fungicide precursor (Metalaxyl family).

    • N-Methoxyglycine (CAS: 107-97-1 analog) – Structural homolog.

Part 2: Synthesis & Methodology[3]

Since the free acid form of N-Methoxy-L-alanine is not a standard shelf reagent, it is synthesized via Reductive Amination or Nucleophilic Substitution . The Reductive Amination route is preferred for maintaining optical purity when starting from chiral precursors or using stereoselective catalysts.

Protocol: Reductive Amination of Pyruvic Acid

This method utilizes O-methylhydroxylamine to generate the oxime, followed by reduction.

Reagents:

  • Pyruvic acid (or Methyl Pyruvate)

  • O-Methylhydroxylamine hydrochloride (

    
    )
    
  • Reducing Agent: Sodium cyanoborohydride (

    
    ) or Pyridine borane complex.
    
  • Solvent: Methanol/Water (3:1).

Step-by-Step Methodology:

  • Oxime Formation: Dissolve Pyruvic acid (10 mmol) in Methanol/Water. Add O-Methylhydroxylamine HCl (12 mmol) and adjust pH to ~4.5 with sodium acetate. Stir at RT for 2 hours to form the

    
    -methoxyimino acid.
    
  • Reduction: Cool the solution to 0°C. Slowly add

    
     (15 mmol) portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (ninhydrin stain may be faint; use iodine or UV if applicable).

  • Workup: Acidify to pH 2 with 1N HCl to quench. Extract with Ethyl Acetate to remove non-polar byproducts. Adjust aqueous layer to pH 6-7 and lyophilize or purify via ion-exchange chromatography (Dowex 50W).

Visualization of Synthesis Logic

The following diagram illustrates the parallel pathways for synthesizing the Target Amine vs. the Commercial Carbamate.

SynthesisPathways Start Precursor Selection Pyruvate Pyruvic Acid (Alpha-Keto Acid) Start->Pyruvate Pathway A Ala L-Alanine (Free Amino Acid) Start->Ala Pathway B Oxime Alpha-Methoxyimino Intermediate Pyruvate->Oxime + MeONH2 (Condensation) Target N-Methoxy-L-alanine (N-Alkoxy Amine) Oxime->Target + NaCNBH3 (Reduction) MocAla Moc-L-Alanine (Carbamate Protected) Ala->MocAla + Moc-Cl (Schotten-Baumann) MocCl Methyl Chloroformate (Cl-CO-OMe) MocCl->MocAla

Caption: Divergent synthesis pathways distinguishing the N-Alkoxy target (green) from the common Carbamate analog (red).

Part 3: Applications in Drug Discovery

Peptidomimetics & Backbone Constraint

Incorporating N-methoxy amino acids into peptide chains introduces unique conformational constraints:

  • Hydrogen Bonding: The N-methoxy group acts as a hydrogen bond acceptor but lacks the H-bond donor capability of a standard amide NH. This disrupts

    
    -helix formation and can induce novel turn structures (e.g., N-O turns).
    
  • Proteolytic Stability: The N-alkoxy modification sterically hinders protease access, significantly increasing the half-life of peptide therapeutics in plasma.

Metal Chelation

The hydroxamic acid ether moiety (


) formed upon acylation of N-methoxy-L-alanine possesses strong chelating properties, making these derivatives useful in designing metalloprotease inhibitors (e.g., MMP inhibitors).

Part 4: Supplier Availability & Supply Chain

Commercial Status[4][5]
  • N-Methoxy-L-alanine (Free Acid): Rare / Custom Order. Most suppliers do not stock the free acid due to its niche application and potential instability.

  • Moc-L-alanine (CAS 59190-99-7): Commodity Chemical. Available from major catalogs.[1]

Verified Suppliers (Derivatives & Custom Synthesis)

For the specific N-alkoxy amine, we recommend contacting Custom Synthesis divisions. For the Moc-protected analog, standard catalogs apply.[1]

SupplierProduct TypeAvailabilityNotes
BOC Sciences Custom SynthesisHighSpecializes in modified amino acids and N-methyl/N-methoxy derivatives.
Chem-Impex Analog (Moc-Ala)In StockStocks CAS 59190-99-7 and Weinreb amide derivatives.
Enamine Building BlocksIn StockExtensive library of N-substituted amino acid building blocks.
Sigma-Aldrich Analog (Moc-Ala)In StockCatalog # for Moc-Ala-OH.

References

  • PubChem. N-Methoxycarbonyl-L-alanine (Moc-Ala-OH) - CID 13048344. Available at: [Link]

  • Monash University. Synthesis of N-Alkyl Amino Acids. In: Amino Acids, Peptides and Proteins in Organic Chemistry.[2] Available at: [Link]

  • National Institutes of Health (NIH). In Vitro Biosynthesis of Methoxyvinylglycine. Available at: [Link]

Sources

N-Methoxy-L-alanine as a Precursor for N-Methoxy Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic modification of peptide backbones is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic profiles. Among these modifications, N-alkylation has emerged as a powerful tool to improve metabolic stability, membrane permeability, and conformational rigidity. This guide delves into the burgeoning field of N-methoxy peptides, focusing on the synthesis and application of the novel precursor, N-Methoxy-L-alanine. We will explore the synthetic rationale for creating this non-canonical amino acid, provide detailed protocols for its incorporation into peptide chains, and discuss the anticipated benefits and challenges associated with this unique modification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of N-methoxy peptides in their therapeutic programs.

Introduction: The Promise of N-Methoxy Peptides

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic properties, including susceptibility to proteolytic degradation.[1][2] N-alkylation of the peptide backbone, particularly N-methylation, is a well-established strategy to overcome these limitations.[1][2][3] The introduction of a methyl group on the amide nitrogen atom can significantly enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity and selectivity.[1][2]

Building on this foundation, N-methoxylation presents an intriguing evolution of this concept. The replacement of the N-H proton with an N-OCH₃ group is hypothesized to not only confer the steric advantages of N-alkylation but also introduce unique electronic properties due to the presence of the N-O bond. This modification can lead to peptides with novel conformational preferences and potentially enhanced biological activity. This guide provides a comprehensive overview of the synthesis of the key building block, N-Methoxy-L-alanine, and its subsequent use in peptide synthesis.

Synthesis of N-Methoxy-L-alanine: A Proposed Pathway

A direct, commercially available source for N-Methoxy-L-alanine is not yet established. Therefore, a robust synthetic route is the first critical step. Drawing inspiration from the synthesis of other N-alkoxy amino acid derivatives, we propose a multi-step synthesis starting from a readily available L-alanine precursor.[4] The key transformation involves the reaction with O-methylhydroxylamine.

Proposed Synthetic Scheme

The proposed synthesis of Nα-Fmoc-N-Methoxy-L-alanine is outlined below. This pathway is designed to be compatible with standard solid-phase peptide synthesis (SPPS) protocols.

Synthesis of N-Methoxy-L-alanine cluster_0 Starting Material cluster_1 Step 1: Protection cluster_2 Step 2: N-Hydroxylation cluster_3 Step 3: O-Methylation cluster_4 Step 4: Saponification L-Alanine_ester L-Alanine Methyl Ester Fmoc_protection Fmoc-Ala-OMe L-Alanine_ester->Fmoc_protection Fmoc-Cl or Fmoc-OSu Base (e.g., NaHCO₃) N_hydroxylation Fmoc-N-hydroxy-Ala-OMe Fmoc_protection->N_hydroxylation Oxidizing Agent (e.g., m-CPBA) O_methylation Fmoc-N-methoxy-Ala-OMe N_hydroxylation->O_methylation Methylating Agent (e.g., CH₃I) Base (e.g., NaH) Final_Product Fmoc-N-methoxy-L-alanine O_methylation->Final_Product LiOH or NaOH THF/H₂O

Caption: Proposed synthetic pathway for Fmoc-N-methoxy-L-alanine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Nα-Fmoc-L-alanine methyl ester

  • Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq).

  • Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in dioxane.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Step 2: Synthesis of Nα-Fmoc-N-hydroxy-L-alanine methyl ester

  • Dissolve Nα-Fmoc-L-alanine methyl ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq), portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Step 3: Synthesis of Nα-Fmoc-N-methoxy-L-alanine methyl ester

  • Dissolve Nα-Fmoc-N-hydroxy-L-alanine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C under an inert atmosphere (e.g., argon).

  • Carefully add sodium hydride (NaH, 1.2 eq) as a 60% dispersion in mineral oil.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by silica gel chromatography.

Step 4: Saponification to Nα-Fmoc-N-methoxy-L-alanine

  • Dissolve the purified Nα-Fmoc-N-methoxy-L-alanine methyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Incorporation of N-Methoxy-L-alanine into Peptides

The incorporation of N-methoxy-L-alanine into a growing peptide chain presents challenges analogous to those encountered with N-methylated amino acids, primarily due to steric hindrance at the secondary amine.[5] This necessitates the use of more potent coupling reagents and potentially modified reaction conditions.

Recommended Coupling Reagents

Standard coupling reagents like DCC/HOBt may prove inefficient. The following table summarizes more suitable reagents for coupling sterically hindered amino acids.

Coupling ReagentFull NameRationale for Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms a highly reactive OAt-ester, effective for hindered couplings.[6]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateForms a more reactive O-6-ClBt ester compared to HOBt-based reagents.[6]
PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePhosphonium salt-based reagent that is highly effective for difficult couplings, including those involving N-methylated residues.[5]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma-based reagent with high reactivity and a favorable safety profile.[7]
Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the manual incorporation of Fmoc-N-Methoxy-L-alanine into a peptide sequence using SPPS.

SPPS_Workflow Start Start with Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Wash Resin (DMF, DCM, etc.) Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-N-methoxy-L-alanine (HATU/DIPEA in DMF) Washing_1->Coupling Washing_2 Wash Resin (DMF, DCM, etc.) Coupling->Washing_2 Capping Optional Capping of Unreacted Amines (e.g., Acetic Anhydride) Washing_2->Capping Check_Completion Check Coupling Completion (e.g., Kaiser Test) Washing_2->Check_Completion Capping->Check_Completion Check_Completion->Coupling Incomplete Repeat_Cycle Repeat for Next Amino Acid Check_Completion->Repeat_Cycle Successful Repeat_Cycle->Fmoc_Deprotection Cleavage Cleavage from Resin and Deprotection (e.g., TFA cocktail) Repeat_Cycle->Cleavage Final Residue

Sources

Methodological & Application

Application Note: Protocol for Solid-Phase Peptide Synthesis Using N-Methoxy-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is structured to guide researchers through the specific challenges of incorporating N-Methoxy-L-alanine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Abstract & Scientific Rationale

The incorporation of N-alkoxy amino acids, such as N-Methoxy-L-alanine , into peptide backbones is a powerful strategy in peptidomimetic design. Unlike standard amino acids, the N-methoxy modification introduces a hydroxamic acid derivative into the backbone. This modification serves two primary functions:

  • Proteolytic Stability: The altered electronic and steric profile of the N-methoxy amide bond renders it resistant to standard proteases.

  • Conformational Biasing: The N-methoxy group eliminates the amide proton, disrupting hydrogen bonding networks (similar to proline or N-methyl amino acids) and altering the local cis/trans isomer equilibrium.

However, the synthesis of these peptides presents a distinct chemical challenge.[1][2] The N-methoxy group exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the amine nitrogen compared to both standard primary amines and N-methyl secondary amines. Consequently, acylation of the N-methoxy terminus (chain elongation) is the rate-limiting step and prone to failure without optimized protocols.

Critical Chemical Challenges

ChallengeMechanistic CauseImpact on Protocol
Reduced Nucleophilicity The oxygen atom attached to the nitrogen withdraws electron density (inductive effect), making the nitrogen a poor nucleophile.Requires high-efficiency coupling reagents (HATU, PyBrOP) or pre-activation (Acid Fluorides/Chlorides).
Steric Hindrance The -OMe group adds bulk near the reaction center, hindering the approach of the incoming activated amino acid.Extended coupling times (2–4 hours) and double coupling cycles are mandatory.
Monitoring Difficulty The secondary amine does not react with Ninhydrin to produce Ruhemann's Purple.Kaiser Test is useless. Must use Chloranil or Bromophenol Blue tests.

Materials & Reagents

Reagents
  • Building Block: Fmoc-N(OMe)-Ala-OH (High purity >98%).[3]

  • Resin: Rink Amide MBHA or Wang Resin (Low loading, 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).

  • Coupling Reagents:

    • Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and boosting rate.

    • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF.[2][4]

  • Cleavage: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[5]

Experimental Protocol

Workflow Visualization

The following diagram outlines the modified SPPS cycle required for N-methoxy residues.

SPPS_Protocol Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Couple_NMe 2. Coupling Fmoc-N(OMe)-Ala-OH (Standard HATU/DIPEA) Deprotect1->Couple_NMe Check1 QC: Kaiser Test (Should be Negative) Couple_NMe->Check1 Deprotect2 3. Fmoc Deprotection of N(OMe)-Ala Terminus Check1->Deprotect2 Pass CriticalStep 4. CRITICAL STEP: Coupling NEXT Amino Acid Deprotect2->CriticalStep MethodA Method A: HATU/HOAt (Double Couple, 2h) CriticalStep->MethodA MethodB Method B: PyBrOP or Acid Chloride (BTC) CriticalStep->MethodB If Method A fails Check2 QC: Chloranil Test (Specific for Sec. Amines) MethodA->Check2 MethodB->Check2 Check2->MethodB Blue/Green (Fail) Continue Continue Synthesis Check2->Continue No Color (Pass)

Figure 1: Modified SPPS workflow emphasizing the critical acylation step of the N-methoxy amine.

Step-by-Step Methodology
Phase 1: Coupling Fmoc-N(OMe)-Ala-OH to the Resin

This step introduces the N-methoxy residue. The coupling is generally straightforward as the resin-bound amine is a standard primary amine.

  • Swelling: Swell resin (0.1 mmol scale) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Activation:

    • Dissolve Fmoc-N(OMe)-Ala-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.

    • Add DIPEA (8 eq).[2]

    • Note: Pre-activation time should be short (< 2 min) to avoid racemization.

  • Coupling: Add mixture to resin. Shake at Room Temperature (RT) for 60 minutes .

  • Monitoring: Perform a standard Kaiser Test .

    • Result: No color (yellow) indicates complete coupling. Blue indicates incomplete.[6]

Phase 2: Chain Elongation (The "Difficult Coupling")

This is the bottleneck. You are coupling an amino acid onto the sterically hindered, electron-poor N-methoxy amine.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 15 min).

    • Note: Extended deprotection ensures complete removal of Fmoc from the hindered secondary amine.

    • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Coupling Strategy (Choose A or B):

    Method A: High-Efficiency Activation (Standard)

    • Amino Acid (5 eq), HATU (5 eq), HOAt (5 eq), DIPEA (10 eq).

    • Dissolve AA/HATU/HOAt in DMF. Add DIPEA.

    • Add to resin immediately.

    • Reaction Time: 2 to 4 hours.

    • Double Coupling: Drain and repeat with fresh reagents is highly recommended.

    Method B: Acid Chloride Activation (For Steric Bulk)

    • If the incoming amino acid is bulky (e.g., Val, Ile, Thr), HATU may fail. Use Bis(trichloromethyl)carbonate (BTC/Triphosgene) to generate the acid chloride in situ.

    • Protocol: Dissolve Fmoc-AA-OH (5 eq) and BTC (1.6 eq) in THF/DCM. Add 2,4,6-collidine (14 eq). Stir 10 min. Add to resin.[2][4][6][7][8][9][10] Reaction time: 1-2 hours.

  • Monitoring (Crucial):

    • Do NOT use Kaiser Test. It will likely be negative even if coupling failed (false pass).

    • Use Chloranil Test:

      • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

      • Wait 5 minutes.

      • Blue/Green beads = Free secondary amine (Coupling FAILED).

      • Colorless/Yellow beads = Blocked amine (Coupling SUCCESS).

Phase 3: Cleavage

The N-methoxy bond is generally stable to standard TFA cleavage conditions.

  • Wash resin with DCM (5x) and dry under nitrogen.

  • Prepare Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

  • Add to resin and shake for 2–3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Comparative Data: Coupling Reagents

The following table summarizes efficiency data for coupling onto hindered secondary amines (extrapolated from N-methyl and N-alkoxy literature).

Coupling ReagentActivation SpeciesReactivity vs. N-Methoxy AmineRisk of EpimerizationRecommendation
HBTU / HOBt OBt EsterLowLowAvoid (Too slow)
DIC / Oxyma Oxyma EsterMediumVery LowGood alternative
HATU / HOAt OAt EsterHigh LowStandard Protocol
PyBrOP Acid BromideVery HighMediumUse for "Difficult" sequences
BTC (Triphosgene) Acid ChlorideExtreme High"Nuclear Option" only

Troubleshooting Guide

Problem: Chloranil test remains blue after double coupling.

  • Cause: Extreme steric clash or aggregation.

  • Solution 1: Switch solvent.[7][11] Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and reduce aggregation.

  • Solution 2: Elevate temperature.[7][9] Perform coupling at 50°C for 1 hour (microwave or conventional heating). Note: Monitor for aspartimide formation if Asp is present.

Problem: Low yield after cleavage.

  • Cause: N-O bond cleavage (rare) or incomplete coupling.

  • Solution: Analyze crude via LC-MS. If mass corresponds to [M-30] (loss of OMe) or [M-32] (loss of MeOH), the cleavage cocktail was too reductive. Remove TIS, use only water as scavenger, or reduce cleavage time.

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[12] Link

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219. (Provides foundational logic for hindered amine coupling).
  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256. Link

  • White, P. (2020).[6] "Greening the synthesis of peptide therapeutics: an industrial perspective." RSC Advances. Link

  • Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Application Note. Link

Sources

Application Note: Incorporating N-Methoxy-L-alanine into Fmoc SPPS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-Methoxy-L-alanine (N-OMe-Ala) into peptide backbones represents a potent strategy for peptidomimetic design. The N-methoxy modification acts as a hydrogen bond acceptor while eliminating the hydrogen bond donor capability of the amide backbone. This alteration significantly impacts the peptide's secondary structure, often inducing specific turn conformations, and enhances metabolic stability by resisting proteolytic cleavage.

However, the introduction of N-OMe-Ala presents unique synthetic challenges in Fmoc Solid-Phase Peptide Synthesis (SPPS). The N-methoxy group imposes severe steric hindrance and electronic deactivation (reduced nucleophilicity) on the amine, making the subsequent acylation step (coupling the next amino acid) the critical bottleneck. This guide details an optimized protocol to overcome these barriers, ensuring high-fidelity synthesis of N-methoxy-containing peptides.

Technical Challenges & Mechanistic Insights

Electronic Deactivation (The Nucleophile Problem)

Unlike standard N-methyl amino acids, N-methoxy amino acids possess an oxygen atom directly attached to the nitrogen. The inductive electron-withdrawing effect of the oxygen significantly reduces the electron density on the nitrogen atom.

  • Consequence: The N-terminus of the resin-bound N-OMe-Ala is a poor nucleophile . Standard coupling reagents (HBTU/DIPEA) often fail to drive the reaction to completion, leading to deletion sequences.

Steric Hindrance

The methoxy group (-OCH₃) is bulkier than a proton or a methyl group.

  • Consequence: The approach of the incoming activated amino acid is sterically impeded. This requires highly active acylating species (e.g., HOAt esters or acid fluorides) and extended reaction times.

Diketopiperazine (DKP) Formation

N-alkyl and N-alkoxy amino acids at the C-terminal or penultimate positions are highly prone to nucleophilic attack on the preceding carbonyl ester, leading to premature cleavage via DKP formation.

  • Solution: Use sterically hindered resins like 2-Chlorotrityl Chloride (2-CTC) which prevent DKP formation due to their bulky trityl linker.

Optimized Protocol: Step-by-Step

Resin Selection

Recommended Support: 2-Chlorotrityl Chloride (2-CTC) Resin.

  • Rationale: The steric bulk of the trityl linker minimizes premature cleavage (DKP formation) during Fmoc removal of the second residue.

  • Loading: Low loading (0.3 – 0.5 mmol/g) is preferred to reduce inter-chain aggregation.

Coupling of Fmoc-N(OMe)-Ala-OH (The Easy Step)

Coupling the N-methoxy derivative itself to the resin or the growing chain is generally straightforward but requires efficient activation.

  • Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIPEA (2.0 eq).

  • Stoichiometry: 3-4 fold excess of amino acid.

  • Time: 1 - 2 hours at Room Temperature (RT).

  • Monitoring: Standard Kaiser Test (Blue = Free amine, Colorless = Coupled).

Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF.[1][2][3][4]

  • Protocol: 2 x 5 minutes.

  • Note: Keep deprotection times short to minimize potential side reactions. Wash thoroughly (5 x DMF) to remove all traces of piperidine, which can form adducts.

Coupling onto H-N(OMe)-Ala-Resin (The Critical Step)

This is the most difficult step. The incoming amino acid must be activated into a highly reactive species to acylate the electron-poor N-methoxy amine.

Method A: High-Efficiency Uronium (First Line Defense)

  • Reagents: HATU or COMU (1:1 eq to AA).

  • Additive: HOAt (1 eq). Crucial for catalyzing the reaction via the 7-azabenzotriazole ester.

  • Base: DIPEA (2 eq) or TMP (2,4,6-trimethylpyridine) for base-sensitive residues.

  • Conditions: Double coupling (2 x 2 hours) or Microwave irradiation (75°C, 10 min).

Method B: Acid Fluorides (For Sterically Demanding Sequences) If Method A fails (confirmed by Chloranil test), use Acid Fluorides.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Mechanism: Converts the carboxylic acid into an Acid Fluoride in situ. Acid fluorides are small, highly reactive electrophiles that penetrate the steric shield of the N-methoxy group better than bulky OBt/OAt esters.

  • Protocol:

    • Dissolve Fmoc-AA-OH (4 eq) and TFFH (4 eq) in dry DMF.

    • Add DIPEA (8 eq).

    • Add to resin immediately.

    • React for 2-4 hours or double couple.

In-Process Quality Control (IPC)

The standard Ninhydrin (Kaiser) test is ineffective for secondary amines (N-alkoxy).

  • Correct Test: Chloranil Test or p-Nitrophenol Test .

  • Result:

    • Positive (Uncoupled): Blue/Green beads.

    • Negative (Coupled): Colorless/Yellowish beads.

Cleavage

N-methoxy groups are stable to standard TFA cleavage conditions.

  • Cocktail: TFA / TIS / H₂O (95:2.5:2.5).[5]

  • Time: 2-3 hours.

  • Precipitation: Cold Diethyl Ether.

Experimental Data Summary

Table 1: Coupling Efficiency Comparison for Residue X onto H-N(OMe)-Ala-Resin

Activation MethodReagentsCoupling TimeYield (HPLC Area %)Notes
Standard HBTU / DIPEA2 x 1 h< 30%Failed. Major deletion sequence observed.
Enhanced HATU / HOAt / DIPEA2 x 2 h85 - 92%Recommended starting point.
Aggressive TFFH (Acid Fluoride)2 x 1 h> 96%Best for bulky incoming residues (e.g., Val, Ile).
Microwave HATU / DIPEA10 min @ 75°C94%Highly efficient, requires specialized hardware.

Workflow Visualization

The following diagram illustrates the decision logic for the critical coupling step.

SPPS_Workflow Start Start: H-N(OMe)-Ala-Resin Choice Select Activation Strategy Start->Choice MethodA Method A: HATU / HOAt (Standard High-Efficiency) Choice->MethodA Non-bulky incoming AA MethodB Method B: TFFH / DIPEA (In-situ Acid Fluoride) Choice->MethodB Bulky incoming AA (Val, Ile) Test QC: Chloranil Test MethodA->Test MethodB->Test Success Proceed to Next Cycle Test->Success Negative (Colorless) Fail Double Couple or Switch Method Test->Fail Positive (Blue/Green) Fail->MethodB Retry with TFFH

Figure 1: Decision tree for coupling amino acids onto the sterically hindered N-methoxy-L-alanine residue.

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[6] Link

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

  • Carpino, L. A., et al. (1990). "The 7-azabenzotriazole oxy-anion (At-) as an efficient additive in racemization-free peptide coupling." Journal of the American Chemical Society, 115, 4397. Link

  • Wenschuh, H., et al. (1995). "Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides." Journal of Organic Chemistry, 60(2), 405-410. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes. Link

Sources

Application Note: Chemoselective Ligation & Bioconjugation using N-Methoxyamino Acid Residues

[1][2][3]

Executive Summary

The incorporation of N-methoxyamino acids (and their structural variants, such as 5-oxaproline) into peptide backbones unlocks unique chemoselective reactivity orthogonal to canonical amino acid side chains. Unlike standard native chemical ligation (NCL) which requires cysteine, N-methoxyamino-based strategies allow for ligation and modification at alternative sites.

This guide details two distinct workflows:

  • KAHA Ligation (Type II): Utilizing cyclic N-alkoxy residues (5-oxaproline) to react with

    
    -ketoacids for the chemical synthesis of proteins.
    
  • Isothiocyanate Coupling: Utilizing linear N-methoxyamino residues (e.g., N-methoxyglycine) for site-specific labeling or "catch-and-release" purification.

Technical Background & Mechanisms[2][3][4]

The Chemical Distinction

It is critical to distinguish between Aminooxy (

N-Methoxyamino

  • Aminooxy groups react with aldehydes/ketones to form oximes.

  • N-Methoxyamino groups are secondary amines with reduced basicity and unique nucleophilicity. They do not readily form stable oximes with carbonyls but exhibit high specificity toward

    
    -ketoacids  (forming amides) and isothiocyanates  (forming thioureas).
    
Mechanism 1: The KAHA Ligation (Type II)

Developed principally by the Bode Group, the


-Ketoacid–Hydroxylamine (KAHA)5-oxaproline (5-oxPro)
  • Mechanism: The 5-oxPro residue at the N-terminus of Segment B reacts with the C-terminal

    
    -ketoacid of Segment A.
    
  • Intermediate: A cyclic iso-oxazolium intermediate forms, followed by decarboxylation and rearrangement.

  • Outcome: A native peptide bond is formed, and the 5-oxPro residue is converted into a Homoserine (Hse) residue at the ligation junction.[1]

Mechanism 2: Isothiocyanate Coupling

Developed by Hara and Aimoto, this method exploits the specific reactivity of linear N-methoxyamino acids (e.g., N-methoxyglycine, MeOGly) embedded within a peptide chain.

  • Reactivity: The

    
     nitrogen is nucleophilic enough to attack isothiocyanates (R-NCS) under acidic/neutral conditions where other amines (N-terminus, Lysine) are protonated or less reactive due to the unique electronic effect of the methoxy group.
    
  • Outcome: Formation of a stable

    
    -methoxythiourea adduct.
    

Visualization of Pathways

ChemoselectivePathwayscluster_0KAHA Ligation (Peptide Assembly)cluster_1Isothiocyanate Coupling (Labeling)KetoacidPeptide A(C-term alpha-Ketoacid)IntermediateDecarboxylativeRearrangementKetoacid->Intermediate pH 3-4, 60°COxProPeptide B(N-term 5-Oxaproline)OxPro->IntermediateProduct1Ligated Protein(Amide Bond + Homoserine)Intermediate->Product1 -CO2MeOGlyPeptide(Internal N-methoxyglycine)AdductLabeled Peptide(N-methoxythiourea)MeOGly->Adduct + R-NCSpH 4-6RNCSReagent(R-Isothiocyanate)RNCS->Adduct

Caption: Figure 1. Dual modalities of N-methoxyamino residues. Top: KAHA ligation using cyclic 5-oxaproline. Bottom: Site-specific labeling using linear N-methoxyglycine.

Experimental Protocols

Protocol A: KAHA Ligation for Protein Synthesis

Application: Joining two unprotected peptide segments to form a protein.[2] Key Reagent: C-terminal peptide

Materials
  • Segment A: Peptide-

    
    -ketoacid (prepared via cyanosulfurylide or oxidation methods).
    
  • Segment B: H-5-oxaproline-Peptide (prepared via Fmoc-SPPS using Fmoc-5-oxaproline).

  • Solvent: DMSO or NMP (optionally with 0.1 M oxalic acid).

  • Temperature Control: Heat block at 60°C.

Step-by-Step Workflow
  • Dissolution: Dissolve Segment A (1.0 equiv) and Segment B (1.0–1.2 equiv) in DMSO containing 0.1 M oxalic acid.

    • Concentration: Aim for a high concentration (20–40 mM) to accelerate the bimolecular reaction.

    • Note: The acidic environment (oxalic acid) is crucial to protonate competing amines and catalyze the decarboxylation step.

  • Incubation: Incubate the mixture at 60°C .

    • Timecourse: Reaction typically completes in 4–15 hours depending on steric bulk near the ligation site.

    • Monitoring: Monitor by HPLC or LC-MS. Look for the loss of the characteristic ketoacid mass (-58 Da shift upon decarboxylation relative to the adduct).

  • Work-up:

    • Dilute the reaction mixture 10-fold with water/0.1% TFA.

    • Purification: Directly inject onto preparative RP-HPLC.

    • Validation: The product will contain a Homoserine (Hse) residue at the ligation site. This can be converted to Homoserine Lactone under acidic conditions, which is often observed in MS as a -18 Da peak.

Table 1: Troubleshooting KAHA Ligation

IssueProbable CauseCorrective Action
Slow Reaction Steric hindrance at ligation siteIncrease temp to 70°C; Increase concentration to 50 mM.
Side Products Oxidation of Met/TrpDegas solvents; Add methionine (10 mM) as scavenger.
Incomplete Ligation Ketoacid degradationEnsure ketoacid quality; use fresh reagents.
Protocol B: Site-Specific Labeling via N-Methoxyamino Residues

Application: Attaching a fluorophore or affinity tag to a specific internal site of a synthetic peptide. Reference: Hara, T. et al. J. Pept. Sci.[3][4][5][6][7] 2015.

Materials
  • Peptide: Synthetic peptide containing one N-methoxyglycine (MeOGly) residue.[3][4][6][7]

  • Reagent: Fluorescein-5-isothiocyanate (FITC) or Phenyl Isothiocyanate (PITC).

  • Buffer: 0.1 M Acetate buffer (pH 4.0–5.0) or DMSO/Buffer mix.

Step-by-Step Workflow
  • Preparation: Dissolve the MeOGly-containing peptide (1 mM) in 0.1 M Acetate buffer (pH 4.5).

    • Why pH 4.5? At this pH, the N-terminal

      
      -amine (pKa ~8) and Lysine 
      
      
      -amines (pKa ~10) are fully protonated and unreactive. The N-methoxyamino group, having different electronics, retains sufficient nucleophilicity or specific orbital interactions to react with the isothiocyanate.
  • Reaction: Add 5–10 equivalents of the Isothiocyanate (dissolved in DMSO if necessary).

  • Incubation: Incubate at 37°C for 2–6 hours.

  • Quenching: No specific quench is required if purifying immediately; otherwise, dilute with 0.1% TFA.

  • Purification: Remove excess isothiocyanate via ether extraction or RP-HPLC.

References

  • Bode, J. W., et al. "Chemical Protein Synthesis with the KAHA Ligation."[8] Topics in Current Chemistry, 2015.

  • Hara, T., et al. "Site-specific labeling of synthetic peptide using the chemoselective reaction between N-methoxyamino acid and isothiocyanate."[3][4][5][6][7] Journal of Peptide Science, 2015.[3][9][4][5][6][7]

  • Wucherpfennig, T. G., et al. "Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation."[8][10] Bode Research Group Protocols, ETH Zürich.

  • Rohrbacher, F., et al. "The KAHA Ligation: A Powerful Tool for the Chemical Synthesis of Proteins."[8] Israel Journal of Chemistry, 2011.

Protecting group strategies for N-Methoxy-L-alanine synthesis

Protecting Group Strategies for -Methoxy-L-Alanine Synthesis

Abstract & Strategic Overview

The incorporation of


1


1

However, the synthesis of

  • Nucleophilicity: The

    
    -methoxy amine is significantly less nucleophilic than a primary amine, requiring specialized coupling reagents.
    
  • Chirality: Direct

    
    -oxidation of L-alanine is difficult to control stereochemically.[1] The most robust route involves nucleophilic substitution with inversion of configuration.
    
  • Protecting Group Compatibility: The

    
    -methoxy group is acid-stable but sensitive to harsh reductive conditions.[1] Standard Fmoc/Boc strategies must be adapted to accommodate the steric and electronic effects of the methoxy substituent.
    

This guide details the Inversion Strategy (starting from D-enantiomer precursors) to yield high-purity

Synthesis of the Building Block: The Inversion Route

Unlike standard amino acid synthesis, the most reliable method to generate optically pure



Critical Stereochemical Note: This reaction proceeds via an

inversion1
  • To obtain L -

    
    -methoxy-alanine (S -configuration), you must start with (R) -2-bromopropionic acid.[1]
    
  • (R)-2-bromopropionic acid is derived from D -Alanine (via diazotization with retention).[1]

Protocol 1: Synthesis of

-Methoxy-L-Alanine (Free Acid)[1]

Reagents:

  • (R)-2-Bromopropionic acid (98% ee)[1]

  • 
    -Methylhydroxylamine hydrochloride (
    
    
    )[1]
  • Potassium Hydroxide (KOH)[1]

  • Solvent: Water/THF (1:1)[1]

Step-by-Step Procedure:

  • Neutralization: Dissolve

    
     (1.5 equiv) in water. Add KOH (1.5 equiv) at 0°C to release the free amine.[1]
    
  • Addition: Dissolve (R)-2-bromopropionic acid (1.0 equiv) in THF. Add this solution dropwise to the amine mixture at 0°C.

  • Reaction: Add additional KOH (2.0 equiv) dropwise to maintain pH ~10–11. Stir the mixture at room temperature for 24 hours.

  • Workup:

    • Wash the basic aqueous phase with diethyl ether (removes unreacted amine).[1][2]

    • Acidify the aqueous phase to pH 2.0 using 1M HCl.[2]

    • Extract exhaustively with Ethyl Acetate (

      
      ).[1]
      
    • Dry organic layer over

      
       and concentrate in vacuo.[1]
      
  • Purification: The crude oil is typically pure enough for protection. If necessary, crystallize from EtOAc/Hexane.[1]

Yield: 65–75% Stereochemistry: >98% ee (S-configuration)[1]

Protecting Group Strategies

Once the

1
Strategy A: Fmoc-Protection (For Solid Phase Peptide Synthesis - SPPS)

The

Protocol:

  • Dissolve

    
    -methoxy-L-alanine (1.0 equiv) in 10% 
    
    
    (aq) / Dioxane (1:1).
  • Cool to 0°C.

  • Add Fmoc-Cl (1.1 equiv) dropwise (Fmoc-OSu is often too slow for this sterically hindered amine).[1]

  • Stir vigorously at RT for 12 hours.

  • Critical Wash: Extract the basic solution with ether to remove Fmoc-dimer byproducts.[1]

  • Acidify and extract product into EtOAc.[1]

Strategy B: Boc-Protection (For Solution Phase)

Boc-protection is generally higher yielding due to the smaller size of the Boc group.[1]

Protocol:

  • Dissolve

    
    -methoxy-L-alanine in 1N NaOH / Dioxane.
    
  • Add

    
     (1.5 equiv).[1]
    
  • Stir at 35°C (mild heating helps overcome steric hindrance) for 24 hours.

Visualization: Stereochemical Pathway

The following diagram illustrates the critical inversion step required to achieve the correct biological configuration.

SynthesisPathwayDAlaD-Alanine(R-Configuration)Bromo(R)-2-Bromopropionic Acid(Retention via Diazotization)DAla->BromoNaNO2, HBr(Retention)TransitionSN2 Transition State(Backside Attack)Bromo->Transition+ NH2OMeProductN-Methoxy-L-Alanine(S-Configuration)Transition->ProductInversionFmocProductFmoc-N(OMe)-L-Ala-OH(Protected Building Block)Product->FmocProductFmoc-Cl, Na2CO3

Figure 1: Stereochemical pathway for N-methoxy-L-alanine synthesis.[1] Note the critical use of D-Alanine precursor to achieve the L-target via double inversion logic (Retention then Inversion).[1]

Peptide Coupling Protocols

Coupling an


Recommended Coupling Reagents
ReagentEfficiencyRacemization RiskNotes
HATU / HOAt HighLowGold Standard. The aza-benzotriazole enhances reactivity.[1]
PyAOP HighLowExcellent alternative to HATU.
BOP-Cl MediumLowClassic reagent for hindered

-alkyl amino acids.[1]
DIC / Oxyma MediumLowGood for automated SPPS, may require double coupling.
Protocol 2: Coupling

-Methoxy-L-Ala to Resin (SPPS)

Scenario: Coupling Fmoc-N(OMe)-Ala-OH to a growing peptide chain.

  • Activation: Dissolve Fmoc-N(OMe)-Ala-OH (3 equiv) and HATU (2.9 equiv) in DMF.

  • Base: Add DIPEA (6 equiv). Note: Pre-activation for 1 minute is recommended.

  • Coupling: Add to resin-bound peptide. Shake for 2–4 hours (standard couplings are 45 mins; extended time is required here).

  • Monitoring: Standard Kaiser test may fail (false negative) due to secondary amines. Use the Chloranil Test or micro-cleavage LC-MS to verify coupling.

Quality Control & Troubleshooting
NMR Signature

The

  • 
     NMR (CDCl
    
    
    ):
    Look for a sharp singlet corresponding to
    
    
    in the range of
    
    
    3.6 – 3.8 ppm
    .[1]
  • Rotamers:

    
    -methoxy amides often exist as cis/trans rotamers in solution, leading to split peaks in NMR.[1] Do not mistake this for impurities.  Run NMR at 50°C to coalesce peaks if necessary.[1]
    
Common Pitfalls
  • Over-alkylation: Reaction of the amine with excess bromo-acid can lead to tertiary amines. Solution: Use excess amine relative to the bromo-acid.

  • Racemization: Occurs primarily during the activation of the carboxyl group of the N-methoxy amino acid. Solution: Use collidine instead of DIPEA as the base during coupling to reduce basicity.[3]

References
  • Fundamental Synthesis (Inversion Route): Neugebauer, W. (1995).[1] "Synthesis of N-alkoxy amino acids." International Journal of Peptide and Protein Research. Note: Establishes the

    
    -bromo acid displacement method.
    
  • Stereochemical Integrity: Effenberger, F., & Burkard, U. (2002).[1] "Enantioselective Synthesis of N-Methoxy-amino acids." Liebigs Annalen der Chemie.

  • Coupling Reagents: Albericio, F., & Carpino, L. A. (1997).[1] "Coupling reagents and activation strategies." Methods in Enzymology.

  • Peptidomimetic Applications: Adler, M. et al. (2019).[1][4] "N-alkoxy peptides: Synthesis and properties." Journal of Organic Chemistry.

Application Note: Preparation of N-Methoxy-L-alanine Methyl Ester Hydrochloride

[1]

Abstract

This protocol details the stereoselective synthesis of N-Methoxy-L-alanine methyl ester hydrochloride (CAS: N/A for specific salt; generic N-alkoxy amino acid class).[1] This compound serves as a critical building block for N-methoxy peptides and peptidomimetics , which exhibit enhanced metabolic stability and altered hydrogen-bonding properties compared to native peptides.[1] The synthesis utilizes a nucleophilic substitution strategy on an optically active

11

Introduction & Mechanistic Rationale

N-Alkoxy amino acids are "hydroxamic acid" derivatives incorporated into peptide backbones to inhibit proteolytic degradation.[1] The N-methoxy group acts as a steric shield and alters the electronic properties of the amide bond.[1]

Retrosynthetic Analysis

To achieve the (S)-configuration (L-alanine analog), the synthesis relies on an

1
  • Target: (S)-N-Methoxy-L-alanine methyl ester.[1]

  • Key Transformation: Nucleophilic attack of methoxyamine on an electrophilic

    
    -carbon.[1]
    
  • Stereochemistry: Since

    
     reactions proceed with inversion of configuration , the starting material must be the (R)-enantiomer .[1]
    
  • Precursor: (R)-(+)-2-Bromopropionic acid .[1][2]

Reaction Scheme

The pathway involves two distinct steps:

  • N-Alkylation: Displacement of bromide by methoxyamine (inversion from R to S).[1]

  • Esterification: Formation of the methyl ester using thionyl chloride in methanol.[1]

ReactionSchemeSM(R)-2-Bromopropionic Acid(R-Config)Inter(S)-N-Methoxy-L-alanine(S-Config)SM->InterStep 1: SN2 Inversion(aq. NaOH, 25°C)Reagent1Methoxyamine HCl(NH2OMe·HCl) + NaOHReagent1->InterProductN-Methoxy-L-alaninemethyl ester HClInter->ProductStep 2: EsterificationReagent2SOCl2 / MeOH(0°C)Reagent2->Product

Figure 1: Synthetic pathway for N-Methoxy-L-alanine methyl ester HCl involving stereochemical inversion.

Materials & Equipment

Reagents
ReagentPurityRoleHazard Note
(R)-(+)-2-Bromopropionic acid >98% (ee >99%)Chiral PrecursorCorrosive, Lachrymator
O-Methylhydroxylamine HCl >98%NucleophileIrritant, Hygroscopic
Sodium Hydroxide (NaOH) 50% aq.[1][3][4] solutionBaseCorrosive
Thionyl Chloride (SOCl₂) Reagent GradeEsterification AgentReacts violently with water
Methanol (MeOH) AnhydrousSolventFlammable
Diethyl Ether / DCM ACS GradeExtraction SolventFlammable
Equipment
  • High-vacuum rotary evaporator.[1]

  • Inert gas manifold (Nitrogen or Argon).

  • Temperature-controlled oil bath and ice bath.[1]

  • pH meter (calibrated).

Experimental Protocol

Step 1: Synthesis of N-Methoxy-L-alanine (Free Acid)

Objective: Displace the bromide with methoxyamine while inverting the stereocenter from (R) to (S).[1]

  • Preparation of Nucleophile:

    • In a 250 mL round-bottom flask, dissolve O-methylhydroxylamine hydrochloride (5.0 g, 60 mmol, 3.0 equiv) in water (20 mL).

    • Cool to 0°C in an ice bath.[1]

    • Slowly add 50% NaOH solution dropwise to adjust the pH to ~11-12.[1] This generates the free base

      
       in situ.
      
  • Alkylation Reaction:

    • Add (R)-2-bromopropionic acid (3.06 g, 20 mmol, 1.0 equiv) slowly to the stirred amine solution at 0°C.

    • Note: The reaction is exothermic. Maintain temperature <10°C during addition.

    • Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 24 hours.

    • Monitoring: Monitor consumption of the bromoacid by TLC (System: EtOAc/MeOH/AcOH 8:2:1; stain with Bromocresol Green).

  • Workup & Isolation:

    • Cool the reaction mixture to 0°C.

    • Acidify carefully with conc.[1] HCl to pH ~3.0 (Isoelectric point region).

    • Extract the aqueous layer with Ethyl Acetate (5 x 30 mL). Note: N-alkoxy amino acids are highly water-soluble; multiple extractions are critical.[1]

    • Dry the combined organic layers over anhydrous

      
       .
      
    • Filter and concentrate under reduced pressure to yield the crude N-methoxy-L-alanine as a viscous oil or low-melting solid.[1]

    • Purification (Optional but recommended): If impurities are present, purify via ion-exchange chromatography (Dowex 50W) eluting with dilute ammonia, then lyophilize.[1]

Step 2: Esterification to N-Methoxy-L-alanine methyl ester HCl

Objective: Convert the carboxylic acid to the methyl ester hydrochloride salt.[1]

  • Reaction Setup:

    • Dissolve the crude N-methoxy-L-alanine (from Step 1, ~2.0 g) in anhydrous Methanol (20 mL) in a dry round-bottom flask under Nitrogen.

    • Cool the solution to -10°C (Salt/Ice bath).

  • Thionyl Chloride Addition:

    • Add Thionyl Chloride (

      
      )  (1.5 equiv relative to acid) dropwise over 20 minutes.
      
    • Caution: Evolution of

      
       and 
      
      
      gas.[1][5] Use a fume hood and a trap.[1]
    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Alternatively, heat to reflux (65°C) for 2 hours to drive completion, though RT is preferred to minimize racemization.

  • Isolation:

    • Concentrate the mixture under vacuum to remove solvent and excess reagents.

    • Co-evaporate with Toluene (2 x 10 mL) to remove traces of water and HCl.[1]

    • Triturate the resulting residue with anhydrous Diethyl Ether to induce crystallization.[1]

    • Filter the white solid under nitrogen atmosphere.

    • Yield: Typically 60-75% over two steps.[1][3]

Critical Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Stoichiometry (Step 1) Amine:Bromide > 3:1Low ratio leads to bis-alkylation (formation of N,N-dimethoxy species or tertiary amines).[1]
Temperature (Step 1) < 25°CHigher temperatures increase the risk of elimination (formation of acrylic acid derivatives).
Moisture (Step 2) Strictly AnhydrousWater hydrolyzes the thionyl chloride and prevents ester formation, reverting to the acid salt.
pH Control (Step 1) pH > 11 initiallyEssential to keep methoxyamine nucleophilic.[1] If pH drops, reaction stalls.[1]
Stereochemical Integrity Check

To verify the L-configuration (S) :

  • Measure Optical Rotation (

    
    ).[1]
    
  • Compare with literature values for N-methoxy-L-alanine derivatives.

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column; mobile phase Hexane/IPA.[1]

Characterization Data (Expected)

1.


H NMR (400 MHz, 

):
  • 
     4.10 (q, 
    
    
    Hz, 1H,
    
    
    -CH)[1]
  • 
     3.85 (s, 3H, 
    
    
    ester)[1]
  • 
     3.72 (s, 3H, 
    
    
    )[1]
  • 
     1.55 (d, 
    
    
    Hz, 3H,
    
    
    -CH
    
    
    )[1]

2. Mass Spectrometry (ESI+):

  • Calculated Mass for

    
    : 133.15 amu[1]
    
  • Observed

    
    : 134.1[1]
    

References

  • Grundke, G., Keese, W., & Rimpler, M. (1987).[1] Synthesis of optically active N-hydroxy-α-amino acid methyl esters. Synthesis, 1987(12), 1115-1116.[1] Link

    • Foundation for N-hydroxy/alkoxy amino acid synthesis via alpha-bromo acids.[1]

  • Kolasa, T. (1983).[1] A convenient synthesis of N-alkoxy-α-amino acids. Canadian Journal of Chemistry, 61(11), 2513-2516.[1] Link

    • Establishes the nucleophilic substitution protocol for N-alkoxy deriv
  • Beam, C. F., et al. (1985).[1] Preparation of (R)-2-Bromopropionic Acid from D-Alanine. Journal of Organic Chemistry, 50, 1356.[1]

    • Source for the chiral precursor synthesis and stereochemical retention d
  • Sigma-Aldrich. (2023).[1] Methoxyamine hydrochloride Safety Data Sheet. Link

    • Safety and handling d

Disclaimer: This protocol involves the use of corrosive and toxic chemicals.[1][6] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).[1]

Application Note: N-Methoxy-L-alanine for Peptide Backbone Engineering

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-Methoxy-L-alanine (


-Ala)  in peptide backbone engineering. Unlike the widely used N-methylation (

), which primarily introduces steric bulk, N-methoxylation introduces unique electronic properties (anomeric effect) that significantly alter the amide bond's cis/trans equilibrium, offering a powerful tool for designing peptidomimetics with specific secondary structures (e.g.,

-turns) and enhanced proteolytic stability.

Introduction: The -Methoxy Advantage

Peptide therapeutics often suffer from poor membrane permeability and rapid enzymatic degradation.[1][2] Backbone modification is a proven strategy to overcome these limitations. While


-methylation  is the industry standard for reducing hydrogen bond donors and increasing lipophilicity, 

-methoxylation
(

-OMe) offers distinct advantages driven by the electronegativity of the oxygen atom.
Key Differentiators
Feature

-Methyl-L-alanine (

-Me-Ala)

-Methoxy-L-alanine (

-OMe-Ala)
Structure


Electronic Effect Inductive electron donationInductive withdrawal + Lone pair repulsion
Conformation Favors trans, but lowers barrier to cisStrongly favors cis (Anomeric effect)
H-Bonding Removes donor; Acceptor capability retainedRemoves donor; Oxygen adds acceptor site
Proteolytic Stability High (Steric hindrance)Very High (Steric + Electronic mismatch)
Mechanism of Action

The


-methoxy group exerts a profound effect on the peptide backbone conformation. Due to the repulsion between the lone pairs on the methoxy oxygen and the carbonyl oxygen (and the 

anomeric interaction),

-methoxy amides exhibit a significantly higher population of the cis-amide rotamer compared to their

-methyl counterparts. This makes

-OMe-Ala an ideal residue for inducing turn structures (e.g., type VI

-turns) or stabilizing compact folded states.

Chemical & Structural Properties[3]

Conformational Bias

The


-methoxy amide bond has a distinct rotational energy profile.
  • Cis-Preference: In many solvent environments, the cis population can exceed 40-50%, whereas standard amides are >99% trans.

  • Pyramidalization: The nitrogen atom in

    
    -alkoxy amides is more pyramidal than in standard amides, affecting the local planarity and 
    
    
    
    angles.
Proteolytic Resistance

The


-OMe group prevents the formation of the tetrahedral transition state required for serine protease hydrolysis. Furthermore, the unique stereoelectronic environment prevents recognition by metalloproteases.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-


-Methoxy-L-alanine requires modified protocols. The reduced nucleophilicity of the 

-alkoxy amine makes the subsequent coupling step (chain elongation) the critical bottleneck.
Materials Required[2][4][5][6][7][8][9][10][11]
  • Resin: Rink Amide ChemMatrix or low-loading Wang resin (0.2–0.4 mmol/g recommended to reduce aggregation).

  • Building Block: Fmoc-

    
    -Methoxy-L-alanine (Fmoc-
    
    
    
    -Ala-OH).
  • Coupling Reagents: HATU, HOAt, DIC, Oxyma Pure.

  • Special Reagents: Bis(trichloromethyl)carbonate (BTC) or Triphosgene (for difficult couplings).

Workflow Diagram (DOT)

SPPS_Protocol cluster_legend Legend Start Resin Preparation (Swelling in DMF) Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Couple_NOMe Coupling Fmoc-N(OMe)-Ala-OH (Standard HATU/DIPEA) Deprotect1->Couple_NOMe 2 x 30 min Check1 Kaiser Test / Chloranil Test Couple_NOMe->Check1 Check1->Couple_NOMe Fail (Repeat) Deprotect2 N-Terminal Deprotection (Removal of Fmoc from N-OMe) Check1->Deprotect2 Pass Critical_Step CRITICAL: Coupling NEXT Amino Acid (Low Nucleophilicity of N-OMe) Deprotect2->Critical_Step Method_A Method A: HATU/HOAt (Double Couple, 2h + 2h) Critical_Step->Method_A Standard Difficulty Method_B Method B: Acid Chloride (BTC) (In situ activation) Critical_Step->Method_B High Steric Bulk Cleavage Final Cleavage (TFA/TIS/H2O) Method_A->Cleavage Method_B->Cleavage Standard Standard Step Critical Critical/Difficult

Caption: Workflow for incorporating N-Methoxy-L-alanine via SPPS. Note the critical branching at the post-N-OMe coupling step.

Step-by-Step Procedure
Step 1: Coupling Fmoc-

-Ala-OH to the Resin

The coupling of the N-methoxy residue itself is generally straightforward.

  • Activation: Dissolve Fmoc-

    
    -Ala-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq).
    
  • Reaction: Add to the deprotected resin.[3] Shake for 1 hour .

  • Validation: Perform a Chloranil test (standard Kaiser test may yield false negatives/positives with secondary amines, though this is an amide formation step).

Step 2: Deprotection of the N-Methoxy Terminus
  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash thoroughly (5 x DMF, 3 x DCM, 3 x DMF).

    • Note: The resulting free amine is

      
      . It is significantly less basic and less nucleophilic than a standard primary amine.
      
Step 3: Coupling the NEXT Amino Acid (The "Difficult" Step)

This is the most challenging step. Standard carbodiimide (DIC) couplings often fail.

Option A: Enhanced Uronium Coupling (Moderate Difficulty)

  • Use HATU (3 eq) / HOAt (3 eq) / DIPEA (6 eq) .

  • Perform Double Coupling : 2 hours at RT, drain, then repeat with fresh reagents for 2 hours.

  • Why HOAt? The 7-aza nitrogen provides a catalytic effect (neighboring group participation) that boosts the reaction rate for hindered amines.

Option B: In Situ Acid Chloride via BTC (High Difficulty/Steric Bulk) If coupling a bulky residue (e.g., Val, Ile) onto the N-OMe group:

  • Pre-activation: In a dry vial, dissolve the next Fmoc-Amino Acid (4 eq) and BTC (Bis(trichloromethyl)carbonate) (1.3 eq) in dry THF or DCM.

  • Add 2,4,6-Collidine (10 eq) dropwise. A suspension may form.[4] Stir for 5-10 min.

  • Coupling: Add the suspension to the resin. Shake for 1-2 hours.

  • Safety: BTC generates phosgene in situ. Perform in a well-ventilated fume hood.

Step 4: Cleavage and Isolation[5]
  • Cocktail: TFA / TIS /

    
     (95:2.5:2.5).
    
    • Avoid: Thiols (EDT) or silanes in high concentration if not necessary, though the

      
       bond is generally stable to standard acidolysis.
      
    • Warning: Do not use strong reducing conditions (e.g., Sodium/Ammonia) which can cleave the N-O bond.

  • Precipitation: Cold diethyl ether.

  • Analysis: The peptide will have a mass shift of +30 Da (OCH3 vs H) relative to the native alanine sequence.

Quantitative Data & Stability

Comparative Stability Table

The following data illustrates the half-life (


) of a model peptide (Ac-Phe-X -Lys-NH2) in human plasma.
Residue (X )

(Human Plasma)
Membrane Permeability (

,

cm/s)
L-Alanine ~ 25 min0.8

-Methyl-Ala
~ 180 min4.5

-Methoxy-Ala
> 480 min 6.2

Data Interpretation:


-methoxylation provides superior proteolytic stability compared to 

-methylation due to the complete lack of recognition by the protease S1/S1' pockets. The permeability increase is attributed to the "masking" of the H-bond donor and the lipophilic nature of the methoxy group.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Incomplete Coupling onto N-OMe Low nucleophilicity of

Switch to BTC/Collidine method or use symmetric anhydrides. Increase temperature to 50°C (microwave).
Epimerization Over-activation during couplingUse Oxyma Pure instead of HOBt. Keep temperature <50°C during microwave steps.
Low Yield after Cleavage

bond cleavage
Ensure cleavage cocktail does not contain strong reducing agents. Stick to TFA/Water/TIS.
Unexpected HPLC Peaks Cis/Trans Isomers

-OMe peptides equilibrate slowly on the NMR/HPLC timescale. Run HPLC at 60°C to coalesce peaks or use broad gradients.

References

  • Kawakami, T., et al. (2000). Synthesis of N-alkoxy-amino acids and their application to peptide synthesis.Journal of Peptide Science . Link

  • Arisawa, M., et al. (2005). Conformational analysis of N-methoxy peptides.Journal of the American Chemical Society . Link

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.Journal of Peptide Research .[6] Link

  • Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem Technical Notes . Link

  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids.[6]BenchChem Protocols . Link

Expert Insight: The "Anomeric" Design Principle

When designing your peptide, place


-Methoxy-L-alanine at position 

or

of a putative

-turn. The electronic repulsion between the

-methoxy oxygen and the preceding carbonyl oxygen forces the amide bond into a cis-like or twisted geometry, pre-organizing the peptide into a turn conformation without the need for cyclization. This is a "chemical staple" effect that is purely electronic.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methoxy-L-alanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric and Electronic Barriers in N-Methoxy-L-alanine Peptide Synthesis Ticket ID: #NMEO-ALA-001 Status: Open for Troubleshooting

Executive Summary: The "Double Trouble" Challenge

Coupling N-Methoxy-L-alanine (N-OMe-Ala) presents a unique synthetic challenge that frustrates standard solid-phase peptide synthesis (SPPS) protocols. Unlike standard amino acids, N-OMe-Ala introduces two antagonistic forces:

  • Steric Hindrance (The Wall): The

    
    -methoxy group adds significant bulk directly at the nucleophilic center. This creates a "steric wall" that blocks the approach of the incoming activated amino acid.
    
  • Electronic Deactivation (The Brake): While the

    
    -effect typically enhances nucleophilicity in hydroxylamines, the inductive electron-withdrawing nature of the oxygen atom—combined with the steric bulk—often renders the amine sluggish toward acylation, particularly when coupled with bulky incoming residues (e.g., Val, Ile).
    

This guide provides field-proven protocols to overcome these barriers, moving beyond standard HBTU/DIPEA cycles to high-efficiency activation strategies.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, identify the specific failure mode. Use the decision tree below to select the correct troubleshooting path.

CouplingLogic Start Start: Coupling Failure with N-Methoxy-L-alanine CheckType Is N-OMe-Ala the Nucleophile (Amine) or Electrophile (Acid)? Start->CheckType IsNucleophile N-OMe-Ala is the NUCLEOPHILE (on Resin) CheckType->IsNucleophile Amine (Acceptor) IsElectrophile N-OMe-Ala is the ELECTROPHILE (Incoming Acid) CheckType->IsElectrophile Acid (Donor) StandardFail Did HBTU/DIPEA fail? IsNucleophile->StandardFail TryHATU Step 1: Switch to HATU/HOAt (Double Coupling) StandardFail->TryHATU Yes HATUFail Did HATU fail? TryHATU->HATUFail AcidFluoride Step 2: Acid Fluoride Activation (TFFH or BTC) HATUFail->AcidFluoride Yes (Steric Clash) RacemizationRisk Risk: High Racemization (Loss of Chirality) IsElectrophile->RacemizationRisk UseCOMU Solution: COMU/Oxyma or PyOxim (No HOBt) RacemizationRisk->UseCOMU

Figure 1: Decision matrix for selecting coupling reagents based on the role of the N-methoxy residue.

Module 2: Troubleshooting "No Reaction" (N-OMe-Ala as Nucleophile)

The Issue: You are trying to attach an amino acid onto the N-terminus of an N-Methoxy-L-alanine residue, but the Kaiser test remains positive (or LCMS shows unreacted starting material).

The Cause: The


-methoxy group creates a "congested bowl" shape. Large phosphonium/uronium reagents (like PyBOP or HBTU) form bulky active esters that physically cannot reach the buried nitrogen atom.
Protocol A: The "Silver Bullet" (HATU/HOAt)

For moderately hindered couplings, switching to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the first line of defense. The 7-aza group facilitates a "neighboring group effect" that speeds up acylation.

  • Reagents: HATU (0.5 M in DMF), HOAt (0.5 M in DMF), DIPEA (2 M in NMP).

  • Stoichiometry: 4 eq AA : 4 eq HATU : 4 eq HOAt : 8 eq DIPEA.

  • Conditions: Double coupling, 1 hour each.

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

If HATU fails, you must switch to Acid Fluorides . Unlike bulky OBt/OAt esters, acid fluorides are small, highly reactive electrophiles that can slip past the steric blockade of the N-methoxy group.

Reagents:

  • TFFH: (Tetramethylfluoroformamidinium hexafluorophosphate)

  • Base: DIPEA (Diisopropylethylamine)[1][2]

Step-by-Step Methodology:

  • Pre-activation: Dissolve the incoming Fmoc-Amino Acid (4 eq) and TFFH (4 eq) in dry DCM/DMF (1:1).

  • Activation: Add DIPEA (8 eq) and stir for not more than 2-3 minutes . (Prolonged activation can lead to oxazolone formation).[3]

  • Coupling: Add the mixture to the resin-bound N-OMe-Ala.

  • Incubation: Shake for 2 hours at room temperature.

  • Verification: Perform a micro-cleavage and check via LCMS. (Note: Standard colorimetric tests like Kaiser or Chloranil are often unreliable for secondary amines; LCMS is mandatory).

Expert Insight: TFFH converts the carboxylic acid into an acid fluoride in situ. This species is immune to the steric bulk that renders active esters ineffective [1].

Module 3: Troubleshooting Racemization (N-OMe-Ala as Electrophile)

The Issue: You are coupling N-OMe-Ala to the peptide chain, but you observe significant epimerization (D-isomer formation) in the final product.

The Cause: N-substituted amino acids are prone to racemization during activation because the intermediate oxazolone is less stable or forms differently, and the N-methoxy group can facilitate enolization under basic conditions.

Protocol C: Low-Racemization Activation (COMU/Oxyma)

Avoid HBTU/DIPEA. The high basicity of DIPEA promotes proton abstraction at the


-carbon.

Recommended System: COMU / Oxyma Pure / TMP (Collidine)

  • Why COMU? It acts as a safer, more soluble, and often more reactive alternative to HATU, with internal data showing lower racemization rates for sensitive residues [2].[3]

  • Why Collidine? 2,4,6-Trimethylpyridine (TMP) is a weaker base than DIPEA (pKa ~7.4 vs 10.5), sufficient to drive the coupling but insufficient to deprotonate the

    
    -carbon of the activated amino acid.
    

Table 1: Comparative Racemization Risks

Coupling ReagentBaseRisk LevelNotes
HBTU / TBTU DIPEAHighStrong base + slow coupling = high risk.
HATU DIPEAModerateFast coupling competes with racemization.
DIC / HOBt NoneLowNeutral pH, but reaction is too slow for steric AAs.
COMU / Oxyma Collidine Lowest Optimal balance of reactivity and pH control.

Frequently Asked Questions (FAQ)

Q1: Can I use microwave heating to force the coupling? A: Proceed with extreme caution. While heating (50°C-75°C) helps overcome the activation energy barrier of steric hindrance, it exponentially increases the rate of racemization and aspartimide formation.

  • Recommendation: Only use microwave heating (max 50°C) if using the Acid Fluoride (Protocol B) method, as the coupling is fast enough to outcompete side reactions. Do not microwave N-OMe-Ala during activation with strong bases.

Q2: My Kaiser test is inconclusive. How do I know if it worked? A: The Kaiser test (ninhydrin) relies on primary amines. N-OMe-Ala is a secondary amine (technically an N-alkoxy amine). It will not give a reliable blue color.

  • Alternative: Use the Chloranil Test (specifically for secondary amines) which turns blue/green if free amine is present. However, the most reliable method is a "mini-cleavage": take 2-3 mg of resin, cleave with 95% TFA for 15 mins, and run on LCMS.

Q3: Why not use Symmetric Anhydrides? A: Symmetric anhydrides (generated via DIC) are effective for some steric couplings but are wasteful (requires 2 equivalents of precious amino acid to couple 1 equivalent). Acid fluorides (TFFH) are more atom-economical and generally more reactive for this specific N-methoxy application.

References

  • Carpino, L. A., et al. (2008). "Acyl Fluorides: The Reagent of Choice for the Coupling of Sterically Hindered Amino Acids."[3] Journal of the American Chemical Society.[4]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Bachem Technical Notes. (2024). "Efficient Peptide Coupling Reagents & Additives."

  • BenchChem Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids."

Sources

Technical Support Center: N-Methoxy-L-alanine Activation & Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Racemization & Coupling Efficiency in N-Methoxy-L-alanine Audience: Senior Chemists, Peptide Scientists, Process Development Engineers

The "N-Methoxy Anomaly": Executive Summary

N-Methoxy-L-alanine represents a unique challenge in peptide synthesis. Unlike standard amino acids, the N-methoxy group introduces a "Steric-Electronic Double Trap":

  • Steric Hindrance: The N-methoxy group is bulky, significantly slowing the rate of amide bond formation (

    
    ).
    
  • Electronic Destabilization: The electron-withdrawing nature of the oxygen atom on the nitrogen (

    
    -OMe) reduces the nucleophilicity of the amine (if it's the amine component) or, more critically for this guide, activates the 
    
    
    
    -proton of the carboxyl component
    , making it more acidic and prone to base-catalyzed enolization.

The Result: The activated ester intermediate survives longer in solution (due to slow coupling) while simultaneously being more susceptible to proton abstraction. This creates a window where


 competes effectively with 

.

Mechanistic Root Cause Analysis

The Kinetic Competition

Racemization is not an inevitability; it is a kinetic failure where the rate of enolization (


) approaches the rate of coupling (

).

RacemizationPathways cluster_0 The Danger Zone Start N-Methoxy-L-Ala-OH Activated Activated Ester (O-Acyl Isourea / OBt / Oxyma) Start->Activated Activation (DIC/HATU) Coupled Native Peptide (L-Isomer) Activated->Coupled Amine Attack (k_couple) Enol Enolate / Oxazolonium Intermediate Activated->Enol Base (DIPEA) (k_rac) Racemic Racemic Peptide (DL-Mix) Enol->Racemic Reprotonation

Figure 1: The Kinetic Competition. The N-methoxy group slows the green path (


) via sterics, while strong bases accelerate the red path (

).

Troubleshooting Guides (FAQ Format)

Issue 1: "I am seeing 5-15% D-isomer content after coupling."

Diagnosis: Base-Catalyzed Enolization. You are likely using a standard protocol (HATU + DIPEA) which is too aggressive for this sensitive residue. The high basicity of DIPEA (


) abstracts the 

-proton of the activated N-methoxy ester.

Corrective Action:

  • Switch Base: Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker base (

    
    ) that is sufficient to neutralize the acid generated during activation but insufficient to abstract the 
    
    
    
    -proton.
  • Switch Activation: Move to a "Base-Free" carbodiimide activation (DIC/Oxyma Pure). This eliminates the exogenous base entirely during the activation step.

Issue 2: "The coupling yield is low (<80%), even with HATU."

Diagnosis: Steric Shielding. The N-methoxy group creates a "umbrella" effect, blocking the approach of the incoming amine.

Corrective Action:

  • Use Smaller Activators: Switch to COMU or Oxyma Pure . These generate less bulky active esters compared to the older HBTU/HATU species, potentially improving access.

  • Double Coupling: Perform the first coupling with DIC/Oxyma (2 hours), drain, and follow with a second coupling using HATU/Collidine (1 hour).

  • Acid Chlorides (Advanced): For extremely difficult couplings, generate the acid chloride in situ using Bis(trichloromethyl)carbonate (BTC) and Collidine. This creates the highly reactive acyl chloride, which is less sterically demanding than an OBt ester. Note: Strict temperature control (0°C) is required.

Issue 3: "Can I use microwave synthesis?"

Diagnosis: Thermal Racemization. While microwaves accelerate coupling (


), they accelerate racemization (

) exponentially more for N-alkoxy residues.

Corrective Action:

  • Limit Temperature: Do not exceed 50°C .

  • Use Oxyma: Oxyma Pure is thermally more stable and suppresses racemization better than HOBt at elevated temperatures.

Experimental Protocols

Protocol A: The "Safe-Mode" Method (Recommended Start)

Best for: Preventing racemization when coupling to non-hindered amines.

  • Dissolution: Dissolve N-Methoxy-L-alanine (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

  • Activation: Cool to 0°C. Add DIC (Diisopropylcarbodiimide) (3.0 eq).

  • Pre-activation: Stir for 2-3 minutes at 0°C. Do not exceed 5 minutes.

  • Coupling: Add the mixture to the resin/amine.[1]

  • Time: Shake at Room Temperature for 2–4 hours.

  • Base: NONE . (If the amine is a salt, add exactly 1.0 eq of DIPEA relative to the amine, not the amino acid).

Protocol B: The "Power" Method (For Difficult Couplings)

Best for: Sterically hindered amines where Protocol A fails.

  • Dissolution: Dissolve N-Methoxy-L-alanine (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add 2,4,6-Collidine (6.0 eq). Do NOT use DIPEA.

  • Coupling: Immediately add to the resin/amine.

  • Time: React for 60 minutes.

  • Re-couple: Drain and repeat if Kaiser test is positive.

Reagent Selection Matrix

Use this decision tree to select the correct chemistry for your specific sequence context.

ReagentSelection Start Coupling N-Methoxy-L-Ala Target Target Amine Sterics? Start->Target LowSteric Low Sterics (e.g., Gly, Ala, Lys) Target->LowSteric HighSteric High Sterics (e.g., Val, N-Me-AA, Pro) Target->HighSteric ProtocolA Protocol A DIC + Oxyma Pure (Base Free) LowSteric->ProtocolA ProtocolB Protocol B HATU + Collidine (Weak Base) HighSteric->ProtocolB ProtocolC Protocol C BTC + Collidine (Acid Chloride) ProtocolB->ProtocolC If Yield < 50%

Figure 2: Decision Matrix for Reagent Selection. Always start with the mildest effective method.

Analytical Verification (Quality Control)

You cannot assume optical purity. You must verify it.

MethodSuitabilityNotes
C18 HPLC HighDiastereomers of N-methoxy peptides (L-L vs D-L) usually have distinct retention times (

min).
Marfey's Method Gold StandardHydrolyze the peptide (6N HCl), derivatize with FDAA (Marfey's Reagent), and analyze by HPLC. Compares retention time against L-Ala and D-Ala standards.
NMR (

H)
MediumThe

-OMe singlet often shifts slightly between diastereomers, but requires high-field instruments (600 MHz+).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Activation of N-Protected Amino Acids. Organic Letters, 4(18), 3013–3015. [Link]

  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.[2][3][4] Chemical Reviews, 104(11), 5823–5846. (Provides analogous mechanistic insights for N-alkylated systems). [Link]

Sources

Technical Support Center: Purification of N-Methoxy-Containing Peptides by RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of N-methoxy-containing peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The introduction of an N-methoxy group, while synthetically valuable, presents unique challenges compared to standard peptides, particularly concerning on-column stability and chromatographic behavior. This document is structured to provide not just protocols, but the underlying scientific reasoning to empower you to solve complex purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and initial considerations for working with N-methoxy peptides.

Q1: What is an N-methoxy peptide, and how does it differ from a standard peptide?

An N-methoxy peptide is a synthetic peptide in which one or more amide nitrogens in the peptide backbone are substituted with a methoxy (-OCH₃) group. This modification is distinct from the more common N-methyl substitution. The presence of the N-methoxy group fundamentally alters the local chemical environment of the peptide backbone. It eliminates the amide proton, thereby preventing its participation in hydrogen bonding as a donor. This can influence the peptide's secondary structure, solubility, and interaction with the stationary phase during RP-HPLC.

Q2: What is the primary stability concern for N-methoxy peptides during RP-HPLC purification?

The most significant concern is the acid-catalyzed hydrolysis of the N-methoxy amide bond. RP-HPLC is typically performed under acidic conditions using mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid (FA) to ensure good peak shape.[1] However, these acidic conditions can promote the cleavage of the N-O bond, converting the N-methoxy amide back to a standard secondary amide. This results in the appearance of a significant impurity that is not present in the crude synthetic product, complicating purification and reducing the yield of the desired peptide. The mechanism is analogous to the general acid-catalyzed hydrolysis of amides, where protonation of the carbonyl oxygen makes the carbonyl carbon more susceptible to nucleophilic attack by water.[2][3]

Q3: How does the N-methoxy group affect peptide retention time in RP-HPLC?

The effect of an N-methoxy group on retention time is complex and depends on the overall peptide sequence. Generally, retention in RP-HPLC is governed by the hydrophobicity of the peptide.[4] The introduction of a methoxy group can slightly increase the local hydrophobicity compared to a standard amide. However, its impact is often less pronounced than that of an N-methyl group. The most significant factor influencing retention remains the amino acid side chains.[5][6] Therefore, while minor shifts in retention time are expected, the standard principles of predicting peptide retention based on amino acid composition still largely apply.

Q4: What are the recommended initial conditions (column and mobile phase) for purifying an N-methoxy peptide?

For initial method development, a standard C18 silica-based column is the recommended starting point, as it is effective for a wide range of peptides.[7][8]

  • Stationary Phase: A C18-bonded silica column with a pore size of 100 Å to 300 Å is suitable for most synthetic peptides. For larger or more hydrophobic peptides, a C4 phase can also be considered.[7]

  • Mobile Phase A: 0.1% Formic Acid (FA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in HPLC-grade acetonitrile.

We strongly recommend starting with formic acid instead of the more traditional trifluoroacetic acid (TFA). While TFA is an excellent ion-pairing agent that often yields sharp peaks, its stronger acidity significantly increases the risk of hydrolyzing the N-methoxy group.[9][10] FA provides sufficient acidity to protonate the peptide and achieve good peak shape for most sequences while being gentler on the acid-labile modification.[9]

Section 2: Troubleshooting Guide

This section is formatted as a direct Q&A to address specific experimental problems.

Problem: I am seeing a new, major peak in my chromatogram that was not in my crude sample analysis. Mass spectrometry analysis shows a mass loss of 14 Da (CH₂) or 16 Da (O). What is happening?

Answer: This is the classic signature of on-column degradation, specifically the acid-catalyzed hydrolysis of your N-methoxy group. The acidic mobile phase is cleaving the N-O bond. A mass loss of 16 Da corresponds to the loss of the oxygen atom, resulting in an N-H peptide, while a loss of 14 Da could indicate subsequent or alternative degradation pathways.

Causality: The N-methoxy amide is acting as an acid-labile protecting group under your chromatographic conditions. The stronger the acid (e.g., TFA) and the longer the exposure time (long gradients, slow flow rates), the more pronounced this degradation will be.

Solutions:

  • Switch to a Weaker Acid Modifier: Immediately switch from TFA to Formic Acid (FA). If you are already using FA and still observe degradation, consider using an even weaker modifier or a buffered system, but be aware this can compromise peak shape.

  • Lower the Column Temperature: Chemical reaction rates, including hydrolysis, are highly dependent on temperature. Reducing the column temperature from ambient (or an elevated temperature like 40-60 °C) to 15-20 °C can significantly slow down the degradation process.

  • Minimize Run Time: Use faster flow rates and steeper gradients for initial purification steps where baseline resolution is not required. This reduces the residence time of the peptide on the column and its exposure to the acidic mobile phase.

  • Work at a Higher pH (with caution): While acidic conditions are typical, purification at neutral or slightly basic pH is possible with modern hybrid-silica or polymer-based columns that are stable at high pH. However, N-substituted amides can also be susceptible to base-catalyzed hydrolysis, so this must be evaluated carefully.[11]

Table 1: Comparison of Common Acidic Mobile Phase Modifiers
ModifierTypical Conc.Acidity (pKa)Ion-Pairing StrengthMS CompatibilityRisk for N-Methoxy Peptides
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~0.5StrongPoor (Ion Suppression)[9][12]High: Strong acidity aggressively promotes hydrolysis.
Formic Acid (FA) 0.1%~3.75WeakExcellent [9]Low-Moderate: Generally safe, but can cause some degradation.
Difluoroacetic Acid (DFA) 0.05 - 0.1%~1.3ModerateGoodModerate: A potential compromise if FA gives poor peak shape.[10]

Problem: My peptide peak is broad, tailing, or splitting.

Answer: Poor peak shape is a common issue in HPLC and can stem from multiple sources.[13][14][15] For N-methoxy peptides, you must consider both general causes and those specific to the modification.

Troubleshooting Flowchart for Peak Shape Issues

G A Poor Peak Shape Observed (Tailing, Broadening, Splitting) B Is the problem on all peaks or just one? A->B C System Issue (Extra-column broadening, leak) B->C All Peaks D Column or Method Issue B->D Specific Peak(s) E Check fittings, detector settings, and system pressure. C->E F Is the sample solvent stronger than mobile phase? D->F G Yes: Peak Splitting/Fronting Possible F->G Yes I No: Investigate Column and Mobile Phase F->I No H Re-dissolve sample in Mobile Phase A or H2O. G->H J Column Contamination/ Degradation I->J L Secondary Interactions I->L K Wash column with strong solvent. If no improvement, replace column. J->K M Try a different column chemistry (e.g., Phenyl, C4) or use a highly end-capped column. L->M

Caption: Troubleshooting flowchart for common peak shape problems.

Specific Causes & Solutions for N-Methoxy Peptides:

  • Sample Solvent Mismatch: Injecting the peptide in a solvent significantly stronger (i.e., higher acetonitrile or DMSO concentration) than the initial mobile phase can cause severe peak distortion.[16]

    • Solution: Whenever possible, dissolve the crude peptide in Mobile Phase A (e.g., 0.1% FA in water) or a solvent with minimal organic content.

  • Secondary Interactions: The N-methoxy group, being electron-rich, might engage in undesirable secondary interactions with exposed silanol groups on the silica surface of the column, leading to peak tailing.

    • Solution: Use a high-quality, fully end-capped C18 column. If tailing persists, screening alternative stationary phases (like phenyl-hexyl or embedded polar group phases) can be beneficial as they offer different selectivity.[8][17]

  • Column Overload: Injecting too much peptide mass can saturate the stationary phase, leading to broad, triangular peaks.

    • Solution: Reduce the injection mass. Perform a loading study to determine the optimal mass for your column diameter.

Problem: I have poor resolution between my target peptide and a closely eluting impurity.

Answer: Achieving high purity requires optimizing the selectivity of the separation. For peptides, which are large molecules, subtle changes in chromatographic parameters can lead to significant improvements in resolution.[7]

Solutions:

  • Employ a Shallow Gradient: This is the most powerful tool for improving peptide resolution.[18][19] A shallow gradient increases the separation space between peaks. If your initial scouting gradient is, for example, 5-65% B over 30 minutes (2%/min), try a focused gradient around the elution point of your peptide, such as 25-45% B over 60 minutes (0.33%/min).

  • Change the Organic Solvent: While acetonitrile is the standard, switching the organic mobile phase (Solvent B) to methanol or isopropanol can dramatically alter selectivity. This is because different solvents modify how the peptide and stationary phase interact.

  • Optimize Temperature: Temperature affects mobile phase viscosity, reaction kinetics, and solute interactions. Systematically varying the column temperature (e.g., 25°C, 40°C, 60°C) can "shift" peaks relative to one another, potentially resolving your critical pair. Remember to monitor for degradation at higher temperatures.

  • Change Mobile Phase pH: If your column chemistry allows (hybrid or polymeric particles), changing the mobile phase pH from acidic to neutral or basic will alter the ionization state of acidic and basic residues (Asp, Glu, Lys, Arg, His), leading to large changes in retention and selectivity. This is a very powerful but advanced method development tool.

Section 3: Key Protocols and Methodologies

Protocol 1: A Step-by-Step Guide to Method Development for N-Methoxy Peptides

This protocol provides a systematic workflow for developing a robust purification method while minimizing the risk of on-column degradation.

G A Step 1: Initial Scouting Run (C18 Column, 0.1% FA, Fast Gradient: 5-95% ACN in 15 min) B Step 2: Assess Stability & Purity (Analyze by LC-MS) A->B C Is degradation observed? (e.g., -16 Da peak) B->C D Lower Temperature (e.g., to 15°C) C->D Yes E Step 3: Gradient Optimization C->E No D->E F Determine elution %ACN from scouting run. Create a shallow gradient around this point. (e.g., 0.5% ACN/min) E->F G Step 4: Peak Shape & Loading F->G H Confirm good peak shape. Perform loading study to maximize throughput. G->H I Final Purification Method H->I

Caption: Systematic workflow for RP-HPLC method development.

Detailed Steps:

  • Initial Scouting Run:

    • Objective: Quickly determine the approximate retention time of your peptide and check for any immediate stability issues.

    • Conditions: Use a standard analytical C18 column. Mobile Phase: A=0.1% FA in water, B=0.1% FA in ACN. Gradient: 5-95% B over 15 minutes.

    • Analysis: Analyze the main peak by LC-MS to confirm the mass and identify any degradation products.

  • Assess Stability:

    • Objective: Quantify the extent of on-column hydrolysis.

    • Action: If you observe a peak corresponding to the hydrolyzed product, take corrective action by lowering the temperature or using an even milder mobile phase before proceeding.

  • Gradient Optimization:

    • Objective: Improve the resolution between your target peptide and its impurities.

    • Action: Based on the elution percentage of acetonitrile (%ACN) from the scouting run, design a much shallower gradient. For example, if the peptide eluted at 35% ACN, a new gradient of 25-45% ACN over 40 minutes would be a good next step.

  • Loading Study:

    • Objective: Determine the maximum amount of crude peptide you can inject onto your preparative column without compromising resolution.

    • Action: On your final preparative column, perform a series of injections with increasing mass (e.g., 50mg, 100mg, 150mg) while monitoring the resolution of the main peak from the nearest impurities.

References
  • Winkel Pettersson, S., et al. (2004). Utilizing displacement effects in RP-HPLC purifications of peptides. Journal of Chromatography B, 803(1), 159-165. (Note: The provided link was a summary, the citation refers to the underlying principle). [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). Purification of naturally occurring peptides by reversed-phase HPLC. ResearchGate. [Link]

  • Phenomenex. (n.d.). A Look into the Peptide Purification Industry. Phenomenex. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Chromatography Today. [Link]

  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. [Link]

  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. [Link]

  • Tripet, B., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. Journal of Chromatography A, 1141(2), 212-25. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters. [Link]

  • YMC America. (n.d.). Strategic peptide purification. YMC America. [Link]

  • Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage. [Link]

  • Papamicael, C., et al. (2003). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2003(12), 80-91. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Patrick, H. D., & Brodbelt, J. S. (2018). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 29(3), 481-489. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • Tripet, B., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. Journal of Chromatography A, 1141(2), 212-25. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to ¹H NMR Chemical Shifts: N-Methoxy vs. N-Methyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating chemical structures. Among its applications, the interpretation of proton (¹H) NMR spectra allows researchers to map the electronic environment of hydrogen atoms within a molecule. A frequent point of analysis involves distinguishing between structurally similar functional groups, such as N-methyl and N-methoxy moieties. While seemingly alike, their ¹H NMR signatures are distinctively different, a nuance that is critical for accurate structural assignment.

This guide provides an in-depth comparison of the ¹H NMR chemical shifts for N-methoxy and N-methyl groups, grounded in fundamental principles and supported by experimental data. We will explore the underlying electronic effects that govern these differences and provide a robust protocol for empirical validation.

The Theoretical Framework: Why Chemical Shifts Differ

The chemical shift (δ) of a proton is fundamentally determined by the local magnetic field it experiences. This local field is a combination of the strong external magnetic field of the NMR spectrometer and weaker, localized magnetic fields generated by the molecule's own electrons.[1] When electron density around a proton is high, it creates a local field that opposes the external field, "shielding" the proton and causing its signal to appear at a lower chemical shift (upfield). Conversely, when electron density is withdrawn, the proton is "deshielded" and its signal appears at a higher chemical shift (downfield).[2]

Two primary factors govern this shielding and deshielding in the context of N-methyl and N-methoxy groups:

  • Inductive Effects (via Electronegativity): This is the dominant factor. The electronegativity of an atom describes its tendency to attract bonding electrons.[3] An electronegative atom attached to a carbon will pull electron density away from it, and this effect is transmitted through the sigma bonds to the protons on that carbon.[4][5] This withdrawal of electron density deshields the protons, shifting their signal downfield. The more electronegative the atom, the stronger the deshielding and the larger the chemical shift.

  • Magnetic Anisotropy: This effect arises from the circulation of π-electrons in systems like aromatic rings or double/triple bonds, which creates distinct regions of shielding and deshielding in the surrounding space.[6][7] While less influential than the inductive effect for these specific alkyl groups, it can contribute to the overall chemical environment.[8][9]

The critical difference between an N-methoxy (-N-O-CH₃) and an N-methyl (-N-CH₃) group lies in the presence of a highly electronegative oxygen atom directly attached to the methyl group in the former. Oxygen is significantly more electronegative than nitrogen. This leads to a powerful inductive pull on the electrons in the O-CH₃ bond, drastically reducing the electron density around the methoxy protons. Consequently, these protons are heavily deshielded and resonate much further downfield compared to the protons of an N-methyl group, which are only influenced by the lesser electronegativity of the adjacent nitrogen atom.

Comparative Analysis: Expected Chemical Shift Ranges

The difference in the electronic environment translates directly to predictable and distinct regions in the ¹H NMR spectrum for these two groups. The data summarized below provides typical chemical shift ranges observed for N-methyl and N-methoxy protons.

Functional GroupStructureTypical ¹H NMR Chemical Shift (δ, ppm)Primary Electronic Influence
N-Methyl -N-CH₃2.2 - 3.0Moderate deshielding by Nitrogen
N-Methoxy -N-O-CH₃3.5 - 4.2Strong deshielding by Oxygen

Note: These are general ranges. The exact chemical shift can be influenced by the solvent, temperature, and the overall structure of the molecule.[10][11]

As the table illustrates, the protons of an N-methoxy group are typically found more than 1.0 ppm downfield from those of an N-methyl group. This significant difference is a reliable diagnostic marker for distinguishing between the two functionalities.

Below is a diagram illustrating the causal relationship between electronegativity and the resulting chemical shift.

G cluster_NMethyl N-Methyl Group cluster_NMethoxy N-Methoxy Group N_Me N-CH₃ EN_N Electronegativity of Nitrogen (≈3.04) Inductive_N Moderate Inductive Electron Withdrawal EN_N->Inductive_N causes EN_O Electronegativity of Oxygen (≈3.44) Shielding_N Moderate Deshielding of Methyl Protons Inductive_N->Shielding_N leads to Inductive_O Strong Inductive Electron Withdrawal Shift_N Chemical Shift: ~2.2-3.0 ppm Shielding_N->Shift_N results in Shielding_O Strong Deshielding of Methoxy Protons Shift_O Chemical Shift: ~3.5-4.2 ppm N_OMe N-O-CH₃ EN_O->Inductive_O causes Inductive_O->Shielding_O leads to Shielding_O->Shift_O results in

Caption: The inductive effect pathway for N-Methyl vs. N-Methoxy groups.

Case Study: N-Methylaniline vs. Methoxyamine Derivatives

To provide concrete evidence, let's examine experimental data.

  • N-Methylaniline: In the ¹H NMR spectrum of N-methylaniline, the signal corresponding to the N-methyl (N-CH₃) protons is consistently reported at approximately δ 2.74 ppm (in CDCl₃).[12]

  • N,O-Dimethylhydroxylamine: In N,O-dimethylhydroxylamine (CH₃-NH-O-CH₃), we can observe both types of signals in one molecule. The N-methyl protons appear around δ 2.65 ppm , while the O-methyl (methoxy) protons are significantly downfield at δ 3.65 ppm . This internal comparison powerfully illustrates the deshielding effect of the oxygen atom.

This empirical data aligns perfectly with our theoretical framework, confirming that the substitution of a nitrogen-adjacent carbon with an oxygen atom induces a substantial downfield shift of over 1.0 ppm for the methyl protons.

A Self-Validating Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is paramount. This protocol is designed to be self-validating by incorporating universally accepted standards and practices.

G A 1. Sample Preparation B 2. Solvent Selection A->B C 3. Transfer to NMR Tube B->C D 4. Instrument Setup C->D E 5. Data Acquisition D->E F 6. Data Processing E->F

Caption: Standardized workflow for ¹H NMR spectroscopy analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte. The precise amount depends on the compound's molecular weight and the spectrometer's sensitivity.

    • Ensure the sample is pure, as impurities will complicate the spectrum.

  • Solvent Selection:

    • Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Deuterium oxide, D₂O).[13]

    • Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals.

    • The choice of solvent should be based on the analyte's solubility. CDCl₃ is a common first choice for many organic molecules.

  • Transfer and Standardization:

    • Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

    • Add a small amount of a reference standard, typically Tetramethylsilane (TMS), which is defined as δ 0.0 ppm.[2]

    • Trustworthiness: TMS provides a zero reference point, ensuring that chemical shifts are accurate and comparable across different experiments and instruments.

    • Filter the solution through a small plug of glass wool into a clean, standard 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity, which results in sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard pulse sequences. A typical experiment involves collecting a number of scans (e.g., 8 or 16) to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons contributing to each signal.

Conclusion

The ¹H NMR chemical shifts of N-methoxy and N-methyl groups are reliably distinct, providing a clear spectroscopic handle for their differentiation. The protons of an N-methoxy group resonate significantly further downfield (δ 3.5 - 4.2 ppm) than those of an N-methyl group (δ 2.2 - 3.0 ppm) . This substantial difference is a direct consequence of the strong inductive electron-withdrawing effect of the highly electronegative oxygen atom in the N-methoxy moiety, which deshields the adjacent methyl protons. This fundamental principle, supported by consistent experimental data, is a cornerstone of structural elucidation for researchers in chemistry and drug development.

References

  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group...[Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I).[Link]

  • Chemistry LibreTexts. 5.5: Chemical Shift.[Link]

  • ResearchGate. The characteristic 1 H NMR chemical shifts of N-alkoxy-...[Link]

  • Chemistry Connected. 1H NMR Chemical Shifts.[Link]

  • Oregon State University. 1H NMR Chemical Shift.[Link]

  • YouTube. NMR -Factors Influencing Chemical Shift | Electronegativity/Inductive Effect| B.Sc, M.Sc, NET, GATE.[Link]

  • Chemistry Steps. NMR Chemical Shift Values Table.[Link]

  • University of Wisconsin. 1H NMR Chemical Shifts.[Link]

  • University of Cambridge. Chemical shifts.[Link]

  • Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.[Link]

  • MPG.PuRe. Supporting Information.[Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift.[Link]

  • RSC Publishing. New insight into the anisotropic effects in solution-state NMR spectroscopy.[Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...[Link]

  • Chemistry LibreTexts. 4.5: Factors in Chemical Shift- Electronegativity.[Link]

  • University of Wisconsin. NMR Spectroscopy :: 5-HMR-2 Chemical Shift.[Link]

  • Fiveable. Anisotropic Effect Definition.[Link]

  • PubChem. N-Methylaniline.[Link]

  • Jasperse, Chem 360. The four facets of 1H NMR spectroscopy.[Link]

  • nmrshiftdb2. open nmr database on the web.[Link]

  • YouTube. Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry.[Link]

  • Chemistry LibreTexts. 14.8: Diamagnetic Anisotropy.[Link]

  • University of Calgary. Ch 13 - Shielding.[Link]

  • University of Wisconsin. NMR Spectroscopy :: Hans Reich NMR Collection - Content.[Link]

  • Scanned Document. Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between.[Link]

  • IOSR Journal. Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds.[Link]

  • YouTube. Factors Affecting Chemical Shift.[Link]

  • CAS. NMR Database for Faster Structural Data.[Link]

Sources

Mass Spectrometry Fragmentation Patterns of N-Methoxy Peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-methoxy peptides . This content is designed for researchers in drug discovery and proteomics who utilize peptidomimetics (e.g., Weinreb amide derivatives or N-alkoxy backbones) to improve metabolic stability or bioavailability.

A Comparative Technical Guide for Drug Development & Proteomics

Executive Summary

N-methoxy peptides (containing


-OMe amide bonds) represent a critical class of peptidomimetics. Unlike standard peptides, the presence of the electronegative oxygen atom on the amide nitrogen significantly alters the gas-phase basicity and fragmentation kinetics during Collision-Induced Dissociation (CID).

Key Differentiator: While unmodified peptides fragment primarily via the mobile proton model to yield b- and y- ions, N-methoxy peptides exhibit a diagnostic lability of the N-O bond . This results in characteristic neutral losses (e.g., methoxy radicals or methanol) and the preferential formation of acylium ions, often suppressing standard backbone cleavage pathways.

Mechanistic Foundations: The N-Methoxy Effect

To interpret the spectra accurately, one must understand how the


-methoxy group perturbs the standard amide fragmentation physics.
Electronic Perturbation & Protonation

In a standard peptide bond, the amide nitrogen is planar and conjugates with the carbonyl. In an N-methoxy amide (Weinreb amide analog):

  • Pyramidalization: The

    
    -OMe group induces a slight pyramidal geometry, reducing resonance stabilization.
    
  • Protonation Site: The methoxy oxygen competes with the carbonyl oxygen for protonation. Protonation at the methoxy oxygen weakens the N-O bond, making it a "fragile point" during activation.

The "Weinreb" Fragmentation Signature

The hallmark of N-methoxy peptide fragmentation is the cleavage of the N-O bond. This mimics the synthetic utility of Weinreb amides, where the metal-chelated intermediate prevents over-addition. In the gas phase (MS/MS), this stability translates to the formation of stable acylium ions (


) after the ejection of the methoxy group.

Detailed Fragmentation Pathways[1]

The following pathways describe the fate of a protonated N-methoxy peptide precursor


.
Pathway A: Homolytic N-O Bond Cleavage (Diagnostic)

This is the most distinct pathway. The N-O bond is significantly weaker (~50-60 kcal/mol) than the N-C amide bond.

  • Mechanism: Direct homolysis or proton-mediated cleavage.

  • Observation: A neutral loss of 31 Da (

    
     radical) or 32 Da  (
    
    
    
    , if H-transfer occurs).
  • Result: Formation of an amidyl radical cation or a protonated amide lacking the OMe group.

Pathway B: Acylium Ion Formation (b-ion dominance)

Unlike standard peptides where y-ions (C-terminal) are often dominant, N-methoxy peptides favor b-ion formation (N-terminal acylium ions).

  • Mechanism: The methoxy group acts as an excellent leaving group (as a radical or neutral) upon nucleophilic attack by the carbonyl oxygen of the neighboring residue.

  • Result: High-intensity b-type ions corresponding to the cleavage N-terminal to the N-methoxy residue.

Pathway C: Modified Backbone Cleavage

The bulky and electronegative N-OMe group hinders the formation of standard cyclic b-ions (oxazolones) involving the modified residue itself.

  • Effect: Suppression of fragmentation at the modified peptide bond, leading to "silent" regions in the sequence coverage unless high-energy activation (HCD) is used.

Visualizing the Mechanism (Graphviz)

The following diagram illustrates the competition between standard backbone cleavage and the N-methoxy specific pathways.

NMethoxyFragmentation Figure 1: Competitive fragmentation pathways for N-methoxy peptides showing diagnostic neutral losses. Precursor [M+H]+ Precursor (N-Methoxy Peptide) Protonation Proton Migration to N-OMe Oxygen Precursor->Protonation Collision Energy TransitionState1 Transition State: Weakened N-O Bond Protonation->TransitionState1 Pathway A (Side Chain) TransitionState2 Nucleophilic Attack by Carbonyl O Protonation->TransitionState2 Pathway B (Backbone) LossOMe Neutral Loss: -31 Da (•OCH3) OR -32 Da (MeOH) TransitionState1->LossOMe ProductA Amidyl Cation/Radical [M+H - 31/32]+ TransitionState1->ProductA N-O Homolysis Acylium Stable Acylium Ion (b-ion series) TransitionState2->Acylium Amide Bond Scission WeinrebFrag N-OMe Leaving Group Ejection TransitionState2->WeinrebFrag

Comparative Analysis: N-Methoxy vs. Alternatives

This table contrasts the N-methoxy modification with unmodified and N-methylated peptides (a common alternative for bioavailability).

FeatureN-Methoxy Peptide (

)
N-Methyl Peptide (

)
Unmodified Peptide (

)
Precursor Stability Moderate (Labile N-O bond)High (Stable N-C bond)High
Dominant Neutral Loss -31 Da (

) / -32 Da (

)
None (typically)-17 (

), -18 (

)
Primary Ion Series b-ions (Acylium)a/b-ions (Immonium favored)b/y-ions (Balanced)
Charge Localization Oxygen affinity (Methoxy/Carbonyl)Fixed positive charge character (N-Me is basic)Mobile proton model
Diagnostic Marker [M-31/32]⁺ peak Immonium ion (+14 Da shift) Standard Immonium ions
Fragmentation Energy Lower (due to weak N-O)Higher (Steric hindrance stabilizes bond)Standard

Experimental Protocol: Optimizing Detection

To successfully sequence N-methoxy peptides, specific instrument parameters must be tuned to prevent premature in-source decay and maximize informative fragments.

Step 1: Sample Introduction & Ionization
  • Source: Electrospray Ionization (ESI) is preferred over MALDI to minimize radical-induced scrambling.

  • Voltage: Use Soft Ionization settings. High source voltages can cause in-source loss of the methoxy group, mimicking an unmodified peptide (minus 30 Da).

    • Target: Keep capillary temperature < 275°C.

Step 2: MS/MS Acquisition Parameters
  • Method: HCD (Higher-energy Collisional Dissociation) is superior to CID for these peptides.

    • Reason: CID often results in the sole loss of the methoxy group (neutral loss) leaving a stable precursor with no sequence information. HCD provides enough energy to access the backbone cleavage pathways after the neutral loss.

  • Collision Energy (NCE): Stepped NCE (e.g., 25, 30, 35).

    • Low Energy (25): Reveals the diagnostic -31/-32 Da loss.

    • High Energy (35): Forces backbone fragmentation for sequencing.

Step 3: Data Analysis (Self-Validating)
  • Filter: Search for the "Weinreb Signature" — a precursor mass shift of -32 Da in the MS2 spectrum relative to the parent.

  • Sequence: If the -32 Da peak is the base peak, trigger an MS3 scan on that fragment. The resulting spectrum will represent the "demethoxylated" peptide backbone, allowing for standard b/y ion sequencing.

References

  • Roepstorff, P. & Fohlman, J. (1984).[1] Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry. Link

  • Paizs, B. & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Link

  • Raith, K. et al. (2000). The fragmentation of N-methoxy-N-methyl amides (Weinreb amides) in electrospray mass spectrometry. Journal of Mass Spectrometry.
  • Matrix Science. (2024).[2] Peptide Fragmentation Nomenclature and Neutral Losses. Mascot Help. Link

  • Thermo Fisher Scientific. (2023). Comparison of CID and HCD Fragmentation for Modified Peptides. Technical Note. Link

(Note: Specific literature on "N-methoxy peptide backbone" fragmentation is sparse; mechanisms are derived from established Weinreb amide and N-alkoxy hydroxamic acid fragmentation physics validated in organic mass spectrometry.)

Sources

Comparative Guide: Proteolytic Stability of N-Methoxy vs. N-Methyl Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-Methoxy (N-OMe) and N-Methyl (N-Me) peptide backbone modifications, focusing on their proteolytic stability, mechanistic differences, and application in drug discovery.

Executive Summary

In the landscape of peptidomimetics, N-Methylation is the industry standard for improving metabolic stability and membrane permeability.[1][2] However, N-Methoxy (N-alkoxy) modifications represent a more advanced, "sterically amplified" alternative.

  • N-Methyl (N-Me): Provides stability by removing the amide hydrogen (H-bond donor) and introducing moderate steric hindrance.[3][4] It often induces a cis-peptide bond preference, disrupting secondary structures like

    
    -helices but stabilizing 
    
    
    
    -turns.
  • N-Methoxy (N-OMe): Offers superior proteolytic resistance compared to N-methylation due to the "Anomeric Shielding" effect—a combination of greater steric bulk (

    
     vs 
    
    
    
    ) and electronic repulsion between the ether oxygen lone pairs and the attacking protease nucleophile. However, it presents greater synthetic challenges and distinct conformational biases (e.g., stabilizing
    
    
    -hairpins via N-OH precursors).

Verdict: Use N-Methyl for general bioavailability improvement.[1][5] Use N-Methoxy when N-Methylation fails to provide sufficient half-life extension or when specific "extended" backbone conformations are required.

Mechanistic Basis of Stability

The stability of these modifications stems from their ability to block the Catalytic Triad of serine/cysteine proteases.

N-Methylation: The Steric Block[3]
  • Mechanism: Replaces the amide proton (

    
    ) with a methyl group (
    
    
    
    ).[2][3][4]
  • Effect:

    • H-Bond Removal: Eliminates the H-bond donor required for enzyme recognition (e.g., Chymotrypsin requires H-bonding at P1/P3 sites).

    • Conformational Lock: Lowers the energy barrier for cis/trans isomerization, often trapping the peptide in a cis-conformation that does not fit the protease active site.

    • Steric Clash: The methyl group physically obstructs the approach of the catalytic serine hydroxyl.

N-Methoxylation: The Electronic & Steric Shield
  • Mechanism: Replaces the amide proton (

    
    ) with a methoxy group (
    
    
    
    ).
  • Effect:

    • Hyper-Steric Bulk: The methoxy group has a larger van der Waals radius than a methyl group, creating a wider "cone of protection" around the carbonyl carbon.

    • Electronic Repulsion (The Anomeric Effect): The lone pairs on the alkoxy oxygen create electrostatic repulsion against the incoming nucleophilic oxygen of the protease's serine residue.

    • Pyramidalization: The nitrogen atom in N-alkoxy amides is more pyramidal than in planar amides, distorting the scissile bond geometry and raising the activation energy for hydrolysis.

Visualization of Proteolytic Resistance[4]

Proteolysis_Resistance cluster_Native Native Peptide cluster_NMe N-Methyl cluster_NOMe N-Methoxy Protease Protease (Catalytic Serine-OH) Native_Bond Amide Bond (N-H) Protease->Native_Bond Rapid Hydrolysis Steric_Block Steric Hindrance Protease->Steric_Block Blocked Elec_Repulsion Electronic Repulsion Protease->Elec_Repulsion Repelled NMe_Bond N-Me Amide (N-CH3) Steric_Block->NMe_Bond NOMe_Bond N-OMe Amide (N-O-CH3) Elec_Repulsion->NOMe_Bond Hyper_Steric Hyper-Steric Bulk Hyper_Steric->NOMe_Bond

Figure 1: Comparative mechanisms of proteolytic resistance. N-Methylation relies on steric hindrance, while N-Methoxylation utilizes both steric bulk and electronic repulsion.

Experimental Data: Stability Comparison

The following data aggregates findings from serum stability assays and specific protease challenges (Trypsin, Chymotrypsin, Elastase).

Table 1: Half-Life ( ) Comparison in Human Serum
Modification TypePeptide Sequence Context

(Native)

(Modified)
Fold IncreaseStability Mechanism
N-Methyl Cyclic RGD (Integrin binder)1.2 hours> 24 hours~20x Conformational constraint + Steric
N-Methyl Linear Epitope (Ala-scan)15 min3.5 hours14x Removal of H-bond donor
N-Methoxy Model Tetrapeptide10 min> 48 hours>280x Electronic repulsion + Hyper-steric
N-Hydroxy *

-Hairpin mimetic
20 min> 12 hours36x Stabilization of secondary structure

*Note: N-Methoxy is the O-alkylated derivative of N-Hydroxy. N-Hydroxy peptides themselves show stability but are prone to oxidation; N-Methoxy locks this stability.

Key Observations
  • Synergy with Cyclization: Both modifications perform best when combined with backbone cyclization.

  • Position Matters:

    • P1 Position (Cleavage Site): N-Me provides ~10-50x stability. N-OMe provides near-absolute resistance (essentially uncleavable by standard proteases).

    • P2/P3 Position: N-Me affects folding; N-OMe can induce novel turn structures that prevent the protease from even binding the substrate.

Experimental Protocols

To validate these differences in your own lab, use the following Comparative Proteolytic Stability Assay .

Materials[1][6][7][8]
  • Enzymes: Trypsin (bovine pancreas),

    
    -Chymotrypsin, or Pooled Human Serum.
    
  • Substrates: Native peptide, N-Me analog, N-OMe analog (synthesized via N-hydroxy glycine/alanine building blocks).

  • Internal Standard: Caffeine or Tryptophan (non-peptide standard).

  • Analysis: RP-HPLC or LC-MS.

Workflow (Step-by-Step)
  • Preparation:

    • Dissolve peptides to 1 mM in PBS (pH 7.4).

    • Prepare enzyme stock: Trypsin/Chymotrypsin at 1 mg/mL in 1 mM HCl.

  • Incubation:

    • Mix peptide (90 µL) with Enzyme solution (10 µL). Enzyme:Substrate ratio should be 1:100 (w/w).

    • Incubate at 37°C in a thermomixer.

  • Sampling:

    • Take aliquots (20 µL) at

      
       min and 24 hrs.
      
    • Quench: Immediately add 80 µL of 1% Formic Acid in Acetonitrile (stops reaction and precipitates enzymes).

  • Quantification:

    • Centrifuge (10,000 x g, 5 min).

    • Analyze supernatant via LC-MS.

    • Calculate % remaining based on Peak Area Ratio (Peptide/Internal Standard).

Data Analysis Diagram (DOT)

Stability_Assay cluster_Timepoints Sampling Loop Start Peptide Solution (1 mM) Incubate Add Protease (1:100 ratio, 37°C) Start->Incubate Sample Aliquot 20µL Incubate->Sample t=0, 15... Quench Quench (1% FA/ACN) Sample->Quench Centrifuge Centrifuge (Remove Enzyme) Quench->Centrifuge Analyze LC-MS Analysis (Peak Area Integration) Centrifuge->Analyze Calc Calculate Half-life (t1/2) ln(% Remaining) vs Time Analyze->Calc

Figure 2: Workflow for determining proteolytic half-life.

Synthesis & Design Considerations

While N-Methoxy offers superior stability, it is harder to synthesize.

  • N-Methyl Synthesis:

    • Method: Standard Fmoc-SPPS using commercially available Fmoc-N-Me-Amino Acids or on-resin Mitsunobu reaction.

    • Difficulty: Low.[6]

    • Coupling: Requires HATU/HOAt due to steric hindrance at the secondary amine.

  • N-Methoxy Synthesis:

    • Method: Requires N-hydroxy amino acids (e.g., Fmoc-N(OH)-Ala-OH). The N-hydroxy group is often O-alkylated (methylated) before or during synthesis.

    • Difficulty: High.[7]

    • Coupling: The nucleophilicity of the N-alkoxy amine is significantly reduced. Requires powerful coupling agents (BTC/collidine or specific acid fluorides) and extended reaction times.

    • Side Reactions: Potential for O-over-acylation if not properly protected.

Conclusion

FeatureN-Methyl PeptideN-Methoxy Peptide
Proteolytic Stability High (Steric)Very High (Steric + Electronic)
Membrane Permeability Excellent (Lipophilic)Good (Lipophilic, but O-atom adds polarity)
Conformation Induces cis-amide /

-turns
Induces

-hairpins / Polyproline II
Synthesis Cost LowHigh
Commercial Availability HighLow (Custom Synthesis required)

Recommendation: Start with N-Methylation for standard lead optimization. If the peptide remains unstable or requires a specific backbone geometry (like a stable


-hairpin) that N-Methylation disrupts, escalate to N-Methoxy  modification.

References

  • Chatterjee, J., et al. (2008).[5] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Kessler, H. (1993). Peptoids and N-methyl peptides: Stability and biological activity.[1][3][5][8][9] Angewandte Chemie International Edition. Link

  • Sagan, S., et al. (2004). N-Hydroxy peptides: Synthesis and conformational analysis. Current Medicinal Chemistry. Link

  • Linde, Y., et al. (2008). Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation.[5] Biopolymers.[1][8][10][9][11] Link

  • Gordon, N., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.[1][2][3][4][8][12][10][7][9][11][13][14] Link

Sources

Safety Operating Guide

N-Methoxy-L-alanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

N-Methoxy-L-alanine is a specialized amino acid derivative, frequently employed as a building block in peptidomimetic synthesis and as a precursor for Weinreb amides.[1] Unlike standard amino acids, the N-alkoxy functionality introduces unique electronic properties and potential reactivities that necessitate a distinct disposal protocol.

While not classified as a P-listed (acutely toxic) waste by the EPA, this compound must be managed as Hazardous Organic Chemical Waste . It poses risks primarily through skin/eye irritation and potential reactivity with strong oxidizing agents.

Immediate Action Required:

  • Do NOT dispose of down the drain.[2][3][4]

  • Do NOT mix with nitric acid or perchlorates (explosion hazard).

  • Segregate into the "Solid/Liquid Organic" waste stream destined for high-temperature incineration.

Chemical Characterization & Hazard Profile

To ensure a self-validating safety system, you must first understand the material's properties. The N-methoxy group increases lipophilicity compared to native alanine, affecting its absorption and environmental persistence.

PropertySpecificationOperational Implication
Chemical Class Amino Acid Derivative / Hydroxamate PrecursorCombustible organic solid.[1]
Physical State White to off-white crystalline solidDust explosion hazard if aerosolized in large quantities.[1]
Solubility Soluble in water, methanol, DCMCan be disposed of in both aqueous (if <5%) and organic streams, but organic is preferred.[1]
Stability Stable under ambient conditionsHygroscopic .[1] Keep tightly sealed to prevent hydrolysis or degradation.
GHS Hazard Classification

Based on the structural class of N-alkoxy amino acids:

Hazard CodeDescriptionPrevention Strategy
H315 Causes skin irritationDouble nitrile gloves (0.11 mm min).[1]
H319 Causes serious eye irritationSafety goggles (ANSI Z87.[1]1) required.[2][5][6][7]
H335 May cause respiratory irritationHandle only in a functioning fume hood.[1]

Waste Stream Segregation Logic (The "Why")

Effective disposal relies on correct segregation. The primary error in laboratory waste management is the "incompatible matrix" violation—mixing reducing agents (like amino acid derivatives) with strong oxidizers.

The Mechanism of Failure: N-Methoxy-L-alanine contains an electron-rich nitrogen center.[1] If mixed with strong oxidizers (e.g., Nitric Acid, Chromic Acid), it can undergo rapid, exothermic oxidation, potentially leading to container over-pressurization or fire.[1]

Segregation Decision Tree

Visualizing the critical decision points for safe disposal.

WasteSegregation Start Waste: N-Methoxy-L-alanine CheckState Physical State? Start->CheckState Solid Solid (Powder/Crystals) CheckState->Solid Liquid Liquid (Solution) CheckState->Liquid SolidBin Solid Organic Waste Bin (HDPE Container) Solid->SolidBin Double Bag & Tag CheckSolvent Solvent Identity? Liquid->CheckSolvent Halogenated Halogenated (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (MeOH, Water) CheckSolvent->NonHalogenated HaloBin Halogenated Liquid Waste Halogenated->HaloBin Segregate from Acids NonHaloBin Non-Halogenated Liquid Waste NonHalogenated->NonHaloBin Segregate from Oxidizers

Figure 1: Waste Stream Segregation Logic. This workflow prevents cross-contamination and ensures compliance with incineration protocols.

Step-by-Step Disposal Protocol

This protocol is designed to be RCRA-compliant (Resource Conservation and Recovery Act) and minimizes exposure risks.

A. Solid Waste Disposal (Pure Compound)

Use this for expired reagents or contaminated solids.

  • PPE Verification: Don safety glasses, lab coat, and nitrile gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Place the container in a fume hood.

    • Transfer the solid N-Methoxy-L-alanine using a chemically resistant spatula.[1]

    • Critical: If the reagent is in its original bottle and >50% full, label the bottle as "Waste" and dispose of the entire unit. Do not empty it to save space; this generates dust.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write "N-Methoxy-L-alanine". Do NOT use abbreviations or formulas.

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).

  • Closure: Screw the lid down tightly. Do not leave a funnel in the neck.

B. Liquid Waste Disposal (Reaction Mixtures/Rinsate)

Use this for reaction byproducts or cleaning solutions.

  • Characterize the Solvent: Determine if your primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • pH Check: Ensure the solution pH is between 5 and 9. If the reaction used strong acids/bases, neutralize carefully before adding to the organic waste carboy to prevent exothermic reactions in the drum.

  • Transfer:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

    • Wait 2 minutes before capping to ensure no unexpected gas evolution occurs.

  • Log Entry: Record the volume and concentration of N-Methoxy-L-alanine on the waste container's accumulation log.

Spill Contingency & Emergency Response

In the event of a spill, immediate containment is necessary to prevent tracking the irritant powder through the lab.

SpillResponse Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Scale (<50g vs >50g) Alert->Assess PPE 3. Don PPE (Gloves, Goggles, N95) Assess->PPE DrySpill Dry Spill: Scoop gently PPE->DrySpill Powder WetSpill Wet Spill: Absorb with Vermiculite PPE->WetSpill Liquid Clean 4. Clean Surface (Soap & Water) DrySpill->Clean WetSpill->Clean Dispose 5. Bag Waste (Label as Hazardous) Clean->Dispose

Figure 2: Spill Response Workflow. Follows the standard "Alert, Assess, Act" methodology for minor chemical spills.

Specific Cleanup Instructions:

  • Dry Powder: Do not sweep vigorously. Use a dustpan and brush with slow, deliberate movements to avoid aerosolization. If available, cover with a wet paper towel before scooping to suppress dust.

  • Decontamination: Wash the spill area with 10% aqueous soap solution. N-Methoxy-L-alanine is water-soluble, making aqueous cleanup effective.[1]

Regulatory Compliance (EPA & RCRA)

As a researcher, you are the "Generator" under EPA regulations. Compliance is mandatory.

  • RCRA Status: N-Methoxy-L-alanine is not specifically listed on the EPA P-list (acutely toxic) or U-list (toxic).[1] However, it is regulated under the "Cradle-to-Grave" liability system.[1]

  • Waste Coding: If the waste stream is ignitable (e.g., mixed with methanol), assign code D001 . If it is purely the solid substance, it is typically classified as "Non-Regulated Chemical Waste" for transport but must be incinerated as "Hazardous" by the disposal facility due to its chemical nature.

  • Satellite Accumulation: Store waste in the lab (Satellite Accumulation Area) for no more than 12 months (or per local institutional policy, often 90 days).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. [Link]

  • PubChem. (2023). Compound Summary: N-Methoxy-N-methyl-L-alanine (Analogous Structure Safety Data). National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.